molecular formula C7H9FN2O B13055416 (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

Cat. No.: B13055416
M. Wt: 156.16 g/mol
InChI Key: KDEUXIJTHHDKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is a versatile pyrazole-derived compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates key features sought in modern drug discovery: a five-membered heterocyclic ring with two adjacent nitrogen atoms for hydrogen-bonding capacity and metabolic stability, a conformationally rigid cyclopropyl group at the 5-position to enhance steric bulk, a fluorine atom at the 4-position to influence electronic properties and bioavailability, and a hydroxymethyl (-CH2OH) moiety at the 3-position that provides a versatile handle for further synthetic functionalization . This compound serves as a critical synthetic intermediate and scaffold in drug discovery efforts. Structural analogs and pyrazole derivatives have demonstrated significant potential in anticancer research, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines, including breast cancer, through mechanisms such as apoptosis induction and cell cycle arrest . The pyrazole core is a privileged structure in medicinal chemistry, featured in numerous pharmacologically active agents and clinical candidates, including multitargeted kinase inhibitors like AT9283, which is derived from a similar benzimidazole-pyrazole chemotype and has been investigated in clinical trials for advanced solid tumors and leukemia . One efficient synthetic route to introduce the key cyclopropyl substituent involves a Suzuki–Miyaura cross-coupling reaction between 5-bromo-pyrazole derivatives and cyclopropyl boronic acid under palladium catalysis (e.g., using [1,1′-bis(diphenylphosphino)ferrocene] palladium dichloride), typically yielding the 5-cyclopropyl-pyrazole intermediate in 48-62% yield . The hydroxymethyl group can be introduced via lithiation of a pyrazole intermediate with a strong base such as butyllithium at low temperatures (-78 °C), followed by reaction with formaldehyde or its equivalents . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10)

InChI Key

KDEUXIJTHHDKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=C2F)CO

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

[1]

Executive Summary & Compound Profile

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol is a high-value medicinal chemistry intermediate characterized by a trisubstituted pyrazole core. It combines three distinct pharmacophoric elements: a cyclopropyl group (for steric bulk and lipophilicity modulation), a fluorine atom at the 4-position (for metabolic blocking and electronic tuning), and a hydroxymethyl handle (for further functionalization).

This scaffold is increasingly prevalent in the development of kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators (e.g., 5-HT2A antagonists), where the 4-fluoro substitution prevents oxidative metabolism at the otherwise reactive pyrazole C4 position.

Chemical Identity
PropertyDetail
CAS Number 2177257-47-3
IUPAC Name (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
Molecular Formula C₇H₉FN₂O
Molecular Weight 156.16 g/mol
SMILES OCC1=NNC(C2CC2)=C1F
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Structural Analysis & Physicochemical Properties[2][3][4]

The "Fluorine Effect" on the Pyrazole Core

The introduction of fluorine at the C4 position is not merely structural; it profoundly alters the electronic landscape of the pyrazole ring.

  • pKa Modulation: The high electronegativity of fluorine (

    
    ) pulls electron density from the ring, lowering the pKa of the pyrazole NH (making it more acidic) and significantly reducing the basicity of the pyridine-like nitrogen. This reduces non-specific binding to acidic protein residues.
    
  • Metabolic Stability: The C4 position of pyrazoles is a primary site for cytochrome P450-mediated oxidation. Fluorine blocks this "soft spot," extending the in vivo half-life of drug candidates derived from this scaffold.

Cyclopropyl Conformation

The cyclopropyl group at C5 acts as a rigid hydrophobic module. Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformational space, often locking the molecule into a bioactive conformation that fits narrow hydrophobic pockets in enzymes (e.g., the ATP-binding gatekeeper region of kinases).

Predicted Physicochemical Parameters
ParameterValue (Predicted)Significance
cLogP ~0.6 – 0.9Balanced lipophilicity for oral bioavailability.
TPSA ~49 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (NH, OH)Key interaction points for receptor binding.
H-Bond Acceptors 2 (N, O)

Synthetic Pathways[5][6]

The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol presents a challenge due to the difficulty of regioselective fluorination. The most robust industrial route involves early-stage fluorination of a diketone precursor, followed by cyclization and reduction.

Primary Synthetic Route (The "Fluorinated Diketone" Strategy)

This protocol ensures the fluorine is installed before the heterocyclic ring is formed, avoiding the poor selectivity of direct pyrazole fluorination.

SynthesisRouteSM1Cyclopropyl Methyl KetoneInter1Ethyl 4-cyclopropyl-2,4-dioxobutanoateSM1->Inter11. NaOEt, EtOHClaisen CondensationSM2Diethyl OxalateSM2->Inter1Inter2Ethyl 2-fluoro-4-cyclopropyl-2,4-dioxobutanoateInter1->Inter22. SelectfluorMeCN, RTInter3Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylateInter2->Inter33. Hydrazine HydrateEtOH, RefluxProduct(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanolInter3->Product4. LiAlH4 or DIBAL-HTHF, 0°C

Figure 1: Step-wise synthesis from commercially available precursors. The critical step is the electrophilic fluorination of the 1,3-dicarbonyl intermediate.

Detailed Experimental Protocol
Step 1: Claisen Condensation

Reagents: Cyclopropyl methyl ketone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq). Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol under N₂.

  • Add cyclopropyl methyl ketone and diethyl oxalate dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify with 1N HCl and extract with ethyl acetate to yield Ethyl 4-cyclopropyl-2,4-dioxobutanoate .

Step 2: Electrophilic Fluorination (Critical Step)

Reagents: Diketoester from Step 1, Selectfluor (1.1 eq), MeCN. Procedure:

  • Dissolve the diketoester in acetonitrile.[1]

  • Add Selectfluor portion-wise at room temperature. The reaction is exothermic; maintain temp <30°C.

  • Stir for 4–6 hours. Monitor by ¹⁹F NMR (disappearance of Selectfluor peak, appearance of C-F signal ~ -180 ppm).

  • Aqueous workup yields Ethyl 2-fluoro-4-cyclopropyl-2,4-dioxobutanoate .

Step 3: Cyclization

Reagents: Fluorinated intermediate, Hydrazine hydrate (1.2 eq), Ethanol. Procedure:

  • Dissolve the fluorinated intermediate in ethanol.

  • Add hydrazine hydrate dropwise at 0°C (to control exotherm).

  • Reflux for 2 hours.

  • Concentrate and recrystallize to obtain Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate .

Step 4: Reduction to Alcohol

Reagents: Pyrazole ester, LiAlH₄ (2.0 eq) or DIBAL-H, THF. Procedure:

  • Suspend LiAlH₄ in dry THF at 0°C.

  • Add the ester solution dropwise.[2]

  • Stir at 0°C to RT for 2 hours.

  • Quench via Fieser method (water, 15% NaOH, water).

  • Filter and concentrate to yield the final (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol .

Reactivity & Derivatization Strategies

The molecule contains three reactive centers: the alcohol , the pyrazole NH , and the pyrazole Nitrogen (N2) .

Tautomerism and N-Alkylation

The compound exists in tautomeric equilibrium. When performing N-alkylation (e.g., with alkyl halides), a mixture of regioisomers is common.

  • N1-Alkylation (Sterically Hindered): Adjacent to the cyclopropyl group.

  • N2-Alkylation (Less Hindered): Adjacent to the hydroxymethyl group.

  • Control Strategy: Use of bulky protecting groups on the alcohol or specific bases (Cs₂CO₃ vs NaH) can influence the N1/N2 ratio.

Alcohol Transformations

The primary alcohol is a versatile handle:

  • Oxidation: MnO₂ or Dess-Martin Periodinane converts it to the aldehyde , a precursor for reductive amination.

  • Halogenation: SOCl₂ or PBr₃ converts it to the alkyl halide , enabling SN2 coupling with amines or thiols.

ReactivityCenterTarget AlcoholAldehydeAldehyde(Reductive Amination)Center->AldehydeMnO2 / DMPHalideAlkyl Halide(SN2 Coupling)Center->HalideSOCl2 / PBr3N_AlkN-AlkylatedScaffoldsCenter->N_AlkR-X, Base

Figure 2: Divergent synthesis opportunities from the alcohol intermediate.

Medicinal Chemistry Applications

This specific intermediate is a bioisostere for phenyl-methanol or methyl-pyrazole moieties. It is specifically used to:

  • Increase Potency: The fluorine atom can engage in multipolar interactions with protein backbone carbonyls.

  • Improve Selectivity: The cyclopropyl group fills hydrophobic pockets (e.g., the "selectivity pocket" in kinases) more efficiently than a methyl or ethyl group.

  • Lower Clearance: Blocking the C4 position prevents metabolic oxidation, a common failure mode for pyrazole drugs.

Relevant Drug Classes:

  • JAK Inhibitors: Pyrazole cores are ubiquitous in Janus Kinase inhibitors.

  • 5-HT2A Antagonists: Used in neuropsychiatric drug discovery.

References

  • Synthesis of Fluorinated Pyrazoles: F. G. Adrio, et al. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein J. Org.[3] Chem. 2011 , 7, 1048–1054.[3] Link

  • Medicinal Utility of 4-Fluoropyrazoles: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. Link

  • Compound Catalog Data: CAS 2177257-47-3 Entry.[4][5] Fluorochem / BLDPharm Catalogs. Link

  • General Pyrazole Synthesis: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. Anti-Inflamm.[6][7] Anti-Allergy Agents Med. Chem. 2018 , 17(1), 32-38.[6] Link

Technical Guide: 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol , a specialized heterocyclic building block used in modern medicinal chemistry.

CAS Registry Number: 2177257-47-3

Executive Summary

5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol (CAS 2177257-47-3) is a high-value heterocyclic intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors. Its structure combines a pyrazole core (a privileged scaffold in oncology drugs) with two critical pharmacophoric elements: a fluorine atom at the C4 position to block metabolic oxidation and modulate pKa, and a cyclopropyl group at C5 to provide rigid steric bulk that fills hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases like RET, TRK, or JAK).

This guide outlines the compound's physicochemical properties, industrial synthesis pathways, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
Common Synonyms 5-Cyclopropyl-4-fluoro-3-hydroxymethyl-1H-pyrazole; [3-Cyclopropyl-4-fluoro-1H-pyrazol-5-yl]methanol
CAS Number 2177257-47-3
Related CAS 681034-81-1 (Ethyl ester precursor)
Molecular Formula C₇H₉FN₂O
Molecular Weight 156.16 g/mol
SMILES OCC1=NNC(C2CC2)=C1F
InChI Key (Predicted) HVZXVXJ...[1] (Specific key varies by tautomer)
Physical Properties
ParameterValue (Experimental/Predicted)
Appearance White to off-white solid / Crystalline powder
Melting Point 110–115 °C (Typical for analogous pyrazoles)
Boiling Point ~340 °C (Predicted at 760 mmHg)
LogP ~0.8 (Lipophilic, suitable for membrane permeability)
pKa (Acidic) ~12.5 (Pyrazole NH)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Manufacturing Methodology

The synthesis of CAS 2177257-47-3 typically follows a convergent heterocyclic construction strategy. The most robust industrial route proceeds through the fluorination of a 1,3-dicarbonyl precursor followed by cyclization and reduction. This method avoids the poor regioselectivity often seen when fluorinating the pyrazole ring directly.

Core Synthetic Pathway (The "Fluorinated Diketone" Route)
  • Claisen Condensation: Cyclopropyl methyl ketone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the diketoester.

  • Electrophilic Fluorination: The active methylene position is fluorinated using Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI). This step is critical for introducing the C4-fluorine atom regioselectively.

  • Knorr Pyrazole Synthesis: The fluorinated diketoester undergoes cyclocondensation with hydrazine hydrate. The hydrazine nitrogens attack the carbonyls, closing the ring to form Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate (CAS 681034-81-1).

  • Reduction: The ester moiety is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) in THF.

Experimental Workflow Diagram

SynthesisRoute Start Cyclopropyl Methyl Ketone (C5H8O) Inter1 Diketoester Intermediate (Ethyl 4-cyclopropyl-2,4-dioxobutanoate) Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Inter2 Fluorinated Intermediate (Ethyl 2-fluoro-4-cyclopropyl-2,4-dioxobutanoate) Inter1->Inter2 Fluorination Reagent2 Selectfluor (Electrophilic F+) Reagent2->Inter2 Ester Pyrazole Ester (CAS 681034-81-1) Inter2->Ester Cyclization Reagent3 Hydrazine Hydrate (N2H4·H2O) Reagent3->Ester Final Target Alcohol (CAS 2177257-47-3) Ester->Final Reduction Reagent4 LiAlH4 / THF (Reduction) Reagent4->Final

Figure 1: Step-wise synthetic pathway from cyclopropyl methyl ketone to the target pyrazole alcohol.

Applications in Drug Discovery

This compound serves as a "fragment-based" building block, offering specific structural advantages in medicinal chemistry:

Kinase Inhibitor Design

The 5-cyclopropyl-4-fluoro-1H-pyrazole motif is a bioisostere for more metabolically labile groups.

  • Cyclopropyl Group: Acts as a rigid hydrophobic anchor. In kinase active sites (e.g., RET, ALK, ROS1), this group often sits in the "gatekeeper" region or hydrophobic back-pocket, improving potency compared to flexible alkyl chains.

  • C4-Fluorine: The fluorine atom withdraws electron density from the pyrazole ring, lowering the pKa of the NH group. This can strengthen hydrogen bonding interactions with the kinase hinge region. Additionally, it blocks the C4 position from metabolic oxidation (a common clearance pathway for pyrazoles).

Bioisosterism

The hydroxymethyl group (-CH₂OH) provides a versatile handle for further functionalization:

  • Conversion to Halides: Can be converted to -CH₂Cl or -CH₂Br for nucleophilic substitution reactions (e.g., attaching to a central heterocycle like pyrimidine or pyridine).

  • Oxidation: Can be oxidized to the aldehyde or carboxylic acid for amide coupling.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen or Argon), as the primary alcohol can be sensitive to oxidation over long periods.

References

  • BLD Pharmatech. (n.d.). (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol Product Page. Retrieved from

  • Fluorochem. (n.d.). Product F681034: Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate.[2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2177257-47-3. Retrieved from

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Fluorinated Pyrazoles. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for 4-F-pyrazole utility).

Sources

Technical Guide: Properties and Synthesis of 4-Fluoropyrazole-3-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoropyrazole-3-methanol scaffold represents a high-value pharmacophore in modern drug design. It bridges the gap between the metabolic stability of fluorinated heterocycles and the versatile reactivity of primary alcohols. While the pyrazole ring is ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Celecoxib), the introduction of a fluorine atom at the C-4 position drastically alters the physicochemical landscape—modulating pKa, lipophilicity, and metabolic susceptibility.

This guide provides a technical deep-dive into the synthesis, properties, and application of this scaffold, moving beyond generic descriptions to actionable, field-proven methodologies.

Part 1: The Fluorine Effect – Physicochemical Profiling

The substitution of Hydrogen with Fluorine at the C-4 position is not merely a steric change; it is a profound electronic modulation.

Electronic Modulation and pKa

The pyrazole ring is amphoteric. The introduction of fluorine (Pauline electronegativity 3.98) exerts a strong inductive effect (


).
  • Acidity (NH): The electron-withdrawing nature of fluorine stabilizes the conjugate base (pyrazolide anion), thereby lowering the pKa of the NH proton compared to non-fluorinated pyrazole (pKa ~14.2). This makes the 4-fluoro derivative a better hydrogen bond donor in the neutral state.

  • Basicity (N2): Conversely, the basicity of the pyridine-like nitrogen (N2) is reduced, decreasing the likelihood of protonation at physiological pH.

Metabolic Stability (The C-4 Blockade)

In many pyrazole-based drugs, the C-4 position is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).

  • Mechanism: Fluorine acts as a metabolic blocker. The C-F bond energy (~116 kcal/mol) renders the C-4 position inert to oxidative attack, extending the in vivo half-life (

    
    ) of the molecule.
    
Data Summary: Fluorine Impact[1]
PropertyPyrazole (Unsubstituted)4-Fluoropyrazole DerivativeImpact on Drug Design
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric penalty; "Bioisostere" valid.
Lipophilicity (LogP) LowModerate IncreaseImproved membrane permeability.
Metabolic Liability High (C-4 Oxidation)Low (Blocked)Extended duration of action.
H-Bond Donor (NH) ModerateEnhancedStronger interaction with receptor pockets.

Part 2: Synthetic Architectures

Synthesizing 4-fluoropyrazole-3-methanol requires navigating the sensitivity of the hydroxymethyl group. Direct fluorination of pyrazole-methanols often fails due to oxidation side reactions.

Strategic Pathways

We distinguish between two primary strategies: Building Block Assembly (Cyclization) and Late-Stage Functionalization (Electrophilic Fluorination).

SynthesisPathways Start Precursor Selection RouteA Route A: Cyclocondensation (Building Block) Start->RouteA RouteB Route B: Direct Fluorination (Selectfluor®) Start->RouteB StepA1 Fluoro-diketone / Fluoro-enamino ketone RouteA->StepA1 StepB1 Pyrazole-3-carboxylate (Ester Protection) RouteB->StepB1 Avoid Alcohol Substrates StepA2 Hydrazine Cyclization StepA1->StepA2 Target 4-Fluoropyrazole-3-methanol StepA2->Target StepB2 Electrophilic Fluorination StepB1->StepB2 Selectfluor MeCN, Reflux StepB3 Reduction (LiAlH4/NaBH4) StepB2->StepB3 Ester to Alcohol StepB3->Target

Figure 1: Comparative synthetic pathways. Route B (via Ester) is preferred to avoid oxidation of the alcohol group during fluorination.

Critical Analysis of Methods
  • Direct Fluorination (Selectfluor®):

    • Risk:[1][2] Reacting Selectfluor directly with pyrazole-3-methanol can lead to oxidative cleavage or aldehyde formation.

    • Solution: Perform fluorination on the ester analog (Ethyl pyrazole-3-carboxylate) first. The ester group is electron-withdrawing, which deactivates the ring slightly, but Selectfluor is potent enough to achieve C-4 fluorination in high yields (67-85%) [1].

  • Cyclocondensation:

    • Involves condensing fluorinated 1,3-dicarbonyls with hydrazine.

    • Limitation: Access to specific fluorinated dicarbonyl precursors can be expensive or require multi-step synthesis (e.g., Claisen condensation with ethyl fluoroacetate).

Part 3: Detailed Experimental Protocol

This protocol details the Reduction Route , which is the most robust method for generating high-purity 4-fluoropyrazole-3-methanol. It assumes the starting material is Ethyl 4-fluoro-1H-pyrazole-3-carboxylate , which can be obtained via Selectfluor fluorination of the commercial ester.

Protocol: Ester Reduction to Alcohol

Objective: Convert Ethyl 4-fluoro-1H-pyrazole-3-carboxylate to 4-fluoro-1H-pyrazole-3-methanol.

Reagents:

  • Substrate: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) OR NaBH4 (4.0 eq) with CaCl2.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Dissolve the ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition:

    • Method A (LiAlH4): Add LiAlH4 solution (1.0 M in THF) dropwise over 20 minutes. Caution: Exothermic gas evolution.

    • Method B (NaBH4): Add solid NaBH4 followed by portion-wise addition of CaCl2 (activates the borohydride).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH4 in grams.
  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of a methylene singlet (

    
    4.5 ppm) and hydroxyl proton.
    
  • 19F NMR: A singlet around -170 to -175 ppm (distinctive for C4-F on pyrazole).

Part 4: Functionalization & Medicinal Chemistry Applications[1][4][5][6][7][8][9]

The 3-methanol group is not the endpoint; it is a "handle" for further diversification.

Functional Transformations

The primary alcohol at position 3 allows for rapid library generation:

  • Oxidation: Conversion to 4-fluoropyrazole-3-carbaldehyde (using MnO2 or Dess-Martin Periodinane) allows for reductive amination.

  • Halogenation: Conversion to 3-(chloromethyl)-4-fluoropyrazole (using SOCl2) creates a potent electrophile for SN2 coupling with amines or thiols.

Case Study: Kinase Inhibition

In the design of JAK (Janus Kinase) inhibitors, the pyrazole often serves as the hinge-binding motif.

  • Interaction: The Pyrazole NH donates a Hydrogen bond to the hinge region (e.g., Glu residue).

  • Fluorine Role: The 4-F substitution increases the lipophilicity of the core, improving hydrophobic collapse with the gatekeeper residue, while simultaneously preventing metabolic oxidation at the exposed C-4 edge.

SAR_Logic cluster_props Physicochemical Properties cluster_app Drug Design Outcome Core 4-Fluoropyrazole-3-methanol Scaffold P1 C4-F: Metabolic Block (Prevents CYP3A4 oxidation) Core->P1 P2 C3-CH2OH: Solubilizing Group & H-Bond Donor/Acceptor Core->P2 P3 NH: Acidic Donor (pKa lowered by F) Core->P3 Out1 Extended Half-life (t1/2) P1->Out1 Out2 Versatile Linker Attachment P2->Out2 Out3 High Potency (Hinge Binding) P3->Out3

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

References

  • Electrophilic Fluorination with Selectfluor

    • Title: Electrophilic ring fluorination of 3,5-disubstituted pyrazoles.[3]

    • Source: New Journal of Chemistry (RSC).

    • Context: Describes the use of Selectfluor to fluorinate pyrazoles, noting high yields and compatibility with electron-withdrawing groups (like esters).
    • URL:[Link]

  • Continuous Flow Synthesis

    • Title: Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.[4]

    • Source: Beilstein Journal of Organic Chemistry (PMC).
    • Context: Validates the use of elemental fluorine for industrial-scale synthesis of fluoropyrazoles.
    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications.[2][5][3][6][7]

    • Source: Chemical Reviews (ACS).
    • Context: Comprehensive review on the biological activity and synthetic strategies for fluorin
    • URL:[Link]

  • Reaction Mechanisms & Stability

    • Title: Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor.[8][5]

    • Source: ResearchGate / Organic Letters (Correl
    • Context: Highlights the risks of fluorinating pyrazoles with sensitive C-4 substituents (like alkyl/alcohol groups) leading to C-C bond cleavage, reinforcing the need for the "Ester Route."
    • URL:[Link]

Sources

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

This guide provides a comprehensive technical overview of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a fluorinated pyrazole derivative of interest to researchers and professionals in drug discovery and development. The document delves into its physicochemical properties, proposes a detailed synthetic route with mechanistic insights, outlines analytical characterization, and discusses its potential biological significance and applications.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, have led to its incorporation into a multitude of approved therapeutic agents.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery programs. Furthermore, the introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This guide focuses on 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a molecule that combines the privileged pyrazole scaffold with the unique properties of a fluorine atom and a cyclopropyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol are summarized in the table below. Please note that due to tautomerism in the pyrazole ring, this compound can also be named (3-Cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol.

PropertyValueSource
Molecular Formula C₇H₉FN₂OChemScene[6]
Molecular Weight 156.16 g/mol ChemScene[6]
CAS Number 2177257-47-3ChemScene[6]
Appearance (Predicted) White to off-white solidInferred from similar compounds
Solubility (Predicted) Soluble in methanol, ethanol, DMSOInferred from structure
TPSA (Topological Polar Surface Area) 48.91 ŲChemScene[6]
LogP 0.9185ChemScene[6]

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For the synthesis of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a plausible and efficient route starts from a fluorinated β-ketoester.

Experimental Protocol: Synthesis of 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

Step 1: Synthesis of Ethyl 4-cyclopropyl-2-fluoro-3-oxobutanoate

  • To a solution of ethyl 2-fluoroacetate in a suitable aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise. The low temperature is crucial to prevent self-condensation of the ester and to ensure the formation of the desired enolate.

  • After stirring for 30 minutes, add cyclopropyl acetyl chloride to the reaction mixture. The electrophilic acyl chloride will be attacked by the nucleophilic enolate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield ethyl 4-cyclopropyl-2-fluoro-3-oxobutanoate.

Step 2: Cyclization with Hydrazine to form 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-ol

  • Dissolve the synthesized β-ketoester in ethanol.

  • Add hydrazine hydrate to the solution. The reaction is typically carried out at reflux to ensure completion. The choice of hydrazine hydrate as the nitrogen source is standard for the formation of N-unsubstituted pyrazoles.

  • The reaction involves a nucleophilic attack of the hydrazine on the two carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting crude pyrazole can often be used in the next step without further purification.

Step 3: Reduction to 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

  • Suspend the crude 5-cyclopropyl-4-fluoro-1H-pyrazole-3-ol in a suitable solvent like tetrahydrofuran.

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) in portions at 0 °C. The use of a powerful reducing agent is necessary to reduce the ester group to a primary alcohol.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and concentrate the filtrate.

  • Purify the final product by column chromatography to obtain 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Reduction A Ethyl 2-fluoroacetate C Ethyl 4-cyclopropyl-2-fluoro-3-oxobutanoate A->C LDA, THF, -78°C B Cyclopropyl acetyl chloride B->C E 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-ol C->E D Hydrazine hydrate D->E Ethanol, Reflux G 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol E->G F LiAlH₄ F->G THF, 0°C to RT

Caption: Synthetic route to 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure. The ¹H NMR should show characteristic signals for the cyclopropyl protons, the methylene protons of the methanol group, and the pyrazole N-H proton. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the pyrazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR HPLC HPLC Start->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Final_Product Pure and Characterized 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol Data_Analysis->Final_Product

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications and Biological Relevance

While specific biological activity data for 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol is not widely published, its structural features suggest several potential areas of application in drug discovery.

  • Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, which are crucial in cancer therapy.[1] The specific substitution pattern of this molecule could allow for selective binding to the ATP-binding pocket of various kinases.

  • Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known anti-inflammatory drugs.[4] The structural motifs present in 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol could lead to the development of novel anti-inflammatory agents.

  • Agrochemicals: Substituted pyrazoles are also utilized as insecticides and herbicides.[2] This compound could be explored for its potential as a novel agrochemical.

The combination of the pyrazole core, a fluorine atom, and a cyclopropyl group makes 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol an attractive scaffold for further investigation and derivatization in various drug discovery and development programs.

Conclusion

This technical guide has provided a detailed overview of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a compound with significant potential in medicinal chemistry. By understanding its fundamental properties, synthetic pathways, and potential applications, researchers can better leverage this molecule in their scientific endeavors. The proposed synthetic and analytical workflows offer a solid foundation for the preparation and characterization of this and related pyrazole derivatives.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019). Life Chemicals.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). Future Medicinal Chemistry.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024). Royalchem.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (2020). eGrove.
  • (3-Cyclopropyl-4-fluoro-1h-pyrazol-5-yl)methanol - ChemScene. ChemScene.

Sources

Synthesis, Cheminformatics, and Pharmacophore Profiling of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol (CAS Number: 2177257-47-3) is a highly functionalized, densely substituted heterocyclic building block[1]. Pyrazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently deployed in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. The strategic incorporation of a fluorine atom, a cyclopropyl ring, and a hydroxymethyl group onto the pyrazole core yields a molecule with finely tuned physicochemical properties, offering an optimal balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Cheminformatics & Structural Topology

The canonical SMILES string for this molecule is OCC1=NNC(C2CC2)=C1F[1]. This string provides a precise topological map of the molecular connectivity:

  • OCC: The hydroxymethyl group at the C3 position.

  • 1=NNC...=C1: The canonical 1H-pyrazole core, with 1 denoting the ring closure.

  • (C2CC2): The cyclopropyl ring attached to the C5 position.

  • F: The fluorine atom substituted at the C4 position.

SMILES_Parsing SMILES OCC1=NNC(C2CC2)=C1F Hydroxymethyl OCC (Hydroxymethyl) SMILES->Hydroxymethyl Pyrazole 1=NNC...=C1 (1H-Pyrazole Core) SMILES->Pyrazole Cyclopropyl C2CC2 (Cyclopropyl) SMILES->Cyclopropyl Fluoro F (Fluorine) SMILES->Fluoro Hydroxymethyl->Pyrazole C3 Position Cyclopropyl->Pyrazole C5 Position Fluoro->Pyrazole C4 Position

Diagram 1: Topological parsing logic of the SMILES string OCC1=NNC(C2CC2)=C1F.

Pharmacophore Profiling & Rationale

The structural design of this molecule is driven by specific structure-activity relationship (SAR) principles:

  • 4-Fluoro Substitution: The C4 position of the pyrazole ring is highly electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Fluorine substitution blocks this metabolic liability. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyrazole NH, modulating its hydrogen-bond donating capability and improving membrane permeability.

  • 5-Cyclopropyl Group: The cyclopropyl ring acts as a rigid, lipophilic bioisostere for larger alkyl or aryl groups. It provides a defined spatial vector to occupy hydrophobic pockets in target proteins while minimizing the entropic penalty upon binding, due to its restricted conformational flexibility.

  • 3-Hydroxymethyl Group: This moiety serves a dual purpose. Biologically, it acts as a strong hydrogen-bond donor and acceptor. Synthetically, it is a versatile handle that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) for subsequent cross-coupling or nucleophilic substitution.

Retrosynthetic Analysis & Synthetic Methodology

The synthesis of 4-fluoropyrazoles can be challenging due to the high reactivity and poor regioselectivity of direct pyrazole fluorination. A more robust, self-validating approach involves the electrophilic fluorination of a 1,3-dicarbonyl precursor prior to heterocycle formation[2].

The retrosynthetic pathway traces back to ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS 21080-80-8)[3].

  • Electrophilic Fluorination: The 1,3-diketone is chemoselectively monofluorinated at the alpha-carbon using Selectfluor in an aqueous medium[2].

  • Cyclization: The resulting 2-fluoro-1,3-diketone is condensed with hydrazine hydrate to construct the pyrazole core.

  • Reduction: The ester group is reduced to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH₄).

Synthetic_Workflow SM Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) Step1 Electrophilic Fluorination (Selectfluor, MeCN/H2O) SM->Step1 Int1 Ethyl 4-cyclopropyl-3-fluoro-2,4-dioxobutanoate Step1->Int1 Step2 Cyclization (NH2NH2·H2O, EtOH, Δ) Int1->Step2 Int2 Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate Step2->Int2 Step3 Ester Reduction (LiAlH4, THF, 0 °C) Int2->Step3 Product (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol Step3->Product

Diagram 2: Three-step synthetic workflow for (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopropyl-3-fluoro-2,4-dioxobutanoate
  • Causality & Logic: Selectfluor acts as a highly reactive source of electrophilic fluorine (F⁺). The aqueous acetonitrile solvent system is critical; the polar protic environment facilitates the enolization of the 1,3-dicarbonyl precursor. The enol nucleophilically attacks the N-F bond. Using exactly 1.1 equivalents of Selectfluor prevents over-fluorination to the 2,2-difluoro byproduct[2].

  • Procedure:

    • Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in a 1:1 mixture of MeCN and H₂O.

    • Add Selectfluor (1.1 eq) portion-wise over 15 minutes at room temperature.

    • Stir the reaction mixture for 4 hours. Monitor completion via TLC (Hexanes/EtOAc).

    • Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate
  • Causality & Logic: The condensation proceeds via initial imine formation followed by intramolecular cyclization. Initiating the reaction at 0 °C controls the exothermic nucleophilic attack. Subsequent refluxing drives the dehydration step, ensuring complete aromatization into the thermodynamically stable 1H-pyrazole core.

  • Procedure:

    • Dissolve the crude ethyl 4-cyclopropyl-3-fluoro-2,4-dioxobutanoate (1.0 eq) in absolute ethanol.

    • Cool the solution to 0 °C using an ice bath.

    • Add hydrazine hydrate (1.2 eq) dropwise to prevent rapid exotherms.

    • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

    • Cool to room temperature, concentrate the solvent, and purify via silica gel flash chromatography to isolate the pyrazole ester.

Step 3: Synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
  • Causality & Logic: LiAlH₄ is a powerful reducing agent that fully reduces the ester to a primary alcohol. The Fieser workup method is strictly employed here as a self-validating protocol; it systematically hydrolyzes the aluminum complexes into a granular, easily filterable inorganic precipitate (lithium aluminate salts), preventing the formation of intractable emulsions during extraction.

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an Argon atmosphere.

    • Dissolve the pyrazole ester (1.0 eq) in anhydrous THF and add it dropwise to the suspension.

    • Stir the reaction at room temperature for 2 hours.

    • Fieser Workup: For every

      
       grams of LiAlH₄ used, sequentially add 
      
      
      
      mL of H₂O,
      
      
      mL of 15% aqueous NaOH, and
      
      
      mL of H₂O.
    • Stir vigorously until a white, granular precipitate forms.

    • Filter the mixture through a Celite pad, wash with THF, and concentrate the filtrate to yield the final product.

Quantitative Data

Table 1: Physicochemical Properties

Property Value
IUPAC Name (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
SMILES String OCC1=NNC(C2CC2)=C1F
CAS Number 2177257-47-3
Molecular Formula C₇H₉FN₂O
Molecular Weight 156.16 g/mol
Hydrogen Bond Donors 2 (-OH, -NH)

| Hydrogen Bond Acceptors | 3 (N, N, O) |

Table 2: Reaction Optimization for Electrophilic Fluorination (Extrapolated from standard 1,3-dicarbonyl fluorination protocols[2])

Equivalents of Selectfluor Solvent System Temp (°C) Time (h) Monofluoro Yield (%) Difluoro Yield (%)
1.1 MeCN/H₂O (1:1) 25 4 >90% <2%
2.1 MeCN/H₂O (1:1) 25 16 <5% >95%

| 1.1 | DCM (Anhydrous) | 25 | 24 | <20% | N/A |

References

1.[1] Fluorochem. (5-CYCLOPROPYL-4-FLUORO-1H-PYRAZOL-3-YL)METHANOL: Documentation. Retrieved from: 2.[2] Tang, L., et al. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, ACS Publications. Retrieved from: 3.[3] PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961. National Institutes of Health. Retrieved from:

Sources

Rational Design and Application of the 4-Fluoro-3-cyclopropylpyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed as a bioisostere for amides or phenyl rings, and as a potent hinge-binding motif in kinase inhibitors[1]. However, early-generation pyrazole-containing drugs often suffered from rapid phase I metabolism and suboptimal pharmacokinetic profiles. To circumvent these liabilities, modern drug design has increasingly adopted the 4-fluoro-3-cyclopropylpyrazole scaffold. This whitepaper deconstructs the mechanistic rationale behind this specific substitution pattern, detailing how it optimizes physicochemical properties, blocks metabolic soft spots, and enhances target engagement across various therapeutic areas, including oncology (PRC2 inhibitors)[1] and metabolic disorders (CB1 antagonists)[2].

Mechanistic Rationale: The "Why" Behind the Scaffold

The architecture of the 4-fluoro-3-cyclopropylpyrazole motif is not arbitrary; it is the result of rigorous structure-property relationship (SPR) optimization. Each component of the scaffold serves a distinct, synergistic function:

The Pyrazole Core: Target Engagement

The 1H-pyrazole core acts as an excellent hydrogen-bond donor/acceptor pair. In kinase inhibitors, the adjacent nitrogen atoms interact directly with the peptide backbone of the kinase hinge region (e.g., binding to the NH and C=O of critical hinge residues)[1]. Its aromatic nature also allows for favorable


 stacking interactions within hydrophobic binding pockets.
The 3-Cyclopropyl Group: Conformational Locking and Metabolic Shielding

While an isopropyl group provides similar steric bulk, the cyclopropyl ring is vastly superior in drug design. The cyclopropyl C-H bonds possess higher s-character, rendering them significantly more resistant to cytochrome P450 (CYP)-mediated aliphatic hydroxylation[2][3]. Furthermore, the rigid geometry of the cyclopropyl ring acts as a conformational lock, restricting the rotational degrees of freedom of the molecule. This minimizes the entropic penalty upon binding to biological targets, effectively locking the drug into its bioactive conformation[1][2].

The 4-Fluoro Substitution: Blocking the Soft Spot

The C4 position of an unsubstituted pyrazole is highly electron-rich and serves as the primary site for electrophilic attack and CYP450-mediated oxidative metabolism[4][5].

  • Metabolic Stability: Substituting the C4 hydrogen with fluorine—the most electronegative element—completely blocks this metabolic soft spot due to the high bond dissociation energy of the C-F bond[5].

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent pyrazole N-H. This increases the fraction of the neutral, un-ionized species at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability[4][5].

Mechanism Scaffold 4-Fluoro-3-cyclopropylpyrazole F_Sub 4-Fluoro Substitution Scaffold->F_Sub C_Sub 3-Cyclopropyl Group Scaffold->C_Sub P_Sub Pyrazole Core Scaffold->P_Sub F_Effect Blocks CYP450 C4-Oxidation Lowers Pyrazole pKa F_Sub->F_Effect C_Effect Increases Lipophilicity Steric Shielding C_Sub->C_Effect P_Effect Kinase Hinge Binding H-Bond Donor/Acceptor P_Sub->P_Effect

Structure-property relationships of the 4-fluoro-3-cyclopropylpyrazole motif.

Quantitative Profiling

The synergistic effects of these substitutions are evident when comparing the physicochemical and metabolic properties of the scaffold variants.

Structural MotifPredicted pKa (N-H)cLogPCYP450 CLint (µL/min/mg)Primary Metabolic Liability
1H-Pyrazole~2.50.22>100 (High)C4-Oxidation
3-Cyclopropyl-1H-pyrazole~3.11.15~65 (Moderate)C4-Oxidation
4-Fluoro-3-cyclopropyl-1H-pyrazole ~1.2 1.40 <15 (Low) Minimal
(Note: Values are representative aggregates derived from structure-activity relationship profiling of pyrazole derivatives[2][4].)

Synthetic Workflows

Traditional fluorination of the pyrazole core using


 gas is hazardous, unselective, and difficult to scale[6]. To ensure a self-validating and scalable system, modern synthesis relies on late-stage electrophilic fluorination of a 1,3-diketone intermediate prior to cyclocondensation[4][5].
Step-by-Step Synthesis Protocol

Objective: Regioselective synthesis of 4-fluoro-3-cyclopropyl-1H-pyrazole derivatives.

Step 1: Claisen Condensation

  • Procedure: In an oven-dried flask under nitrogen, suspend sodium hydride (NaH, 1.5 eq) in anhydrous THF at 0 °C. Slowly add a mixture of cyclopropyl methyl ketone (1.0 eq) and an appropriate ester (e.g., ethyl formate, 1.2 eq). Stir for 12 hours at room temperature.

  • Causality: NaH irreversibly deprotonates the

    
    -carbon of the ketone, driving the nucleophilic acyl substitution to form the 1,3-diketone enolate.
    
  • Validation: Quench a 10 µL aliquot in saturated

    
    , extract with EtOAc, and analyze via LC-MS. The presence of the 
    
    
    
    ion confirms enolate formation.

Step 2: Electrophilic Fluorination

  • Procedure: Dissolve the crude 1,3-diketone in anhydrous acetonitrile. Add Selectfluor (1.1 eq) portion-wise. Stir at room temperature for 4 hours.

  • Causality: Selectfluor provides a bench-stable, safe source of electrophilic fluorine (

    
    ). It selectively attacks the electron-rich enol form of the diketone, ensuring exclusive fluorination at the 
    
    
    
    -position without over-fluorination[4][5].
  • Validation: Perform

    
     NMR on the crude mixture. A characteristic doublet around -190 ppm confirms the successful installation of the fluorine atom.
    

Step 3: Cyclocondensation

  • Procedure: Add hydrazine hydrate (1.5 eq) directly to the isolated 2-fluoro-1,3-diketone in ethanol. Reflux the mixture for 2 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone, followed by intramolecular cyclization onto the second carbonyl, yielding the aromatic pyrazole system.

  • Validation: Purify the product via flash chromatography. Confirm the final structure via HRMS and

    
     NMR (verifying the absence of the C4-H proton and the presence of cyclopropyl multiplets at 0.7-1.0 ppm).
    

Workflow A 1. Claisen Condensation (Cyclopropyl Ketone + Ester) B 1,3-Diketone Intermediate A->B NaH, THF, 0°C C 2. Electrophilic Fluorination (Selectfluor in MeCN) B->C D 2-Fluoro-1,3-Diketone C->D 4h, RT E 3. Cyclocondensation (Hydrazine Hydrate, EtOH) D->E F 4-Fluoro-3-cyclopropylpyrazole E->F Reflux, 2h

Synthetic workflow for the 4-fluoro-3-cyclopropylpyrazole scaffold.

In Vitro Profiling: Metabolic Stability Assay

To empirically validate that the 4-fluoro-3-cyclopropylpyrazole scaffold successfully evades phase I metabolism, a Human Liver Microsome (HLM) stability assay must be executed.

Objective: Quantify the intrinsic clearance (


) of the synthesized scaffold.

Step 1: Incubation Preparation

  • Procedure: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes at a protein concentration of 0.5 mg/mL.

  • Causality: 0.5 mg/mL protein concentration ensures linear enzyme kinetics while preventing non-specific protein binding from masking clearance rates.

Step 2: Reaction Initiation

  • Procedure: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor cofactor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

Step 3: Sampling & Quenching

  • Procedure: At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix for clean downstream analysis.

Step 4: System Validation & Analysis

  • Procedure: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Controls:

    • Negative Control: Run the assay without NADPH to rule out chemical instability or thermal degradation.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel to validate the enzymatic viability of the microsome batch.

  • Data Output: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and ultimately
    
    
    .

References

Sources

Solvation Dynamics and Assay Protocols for (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and High-Throughput Screening (HTS) Professionals

Executive Summary

In early-stage drug discovery, fluorinated pyrazoles serve as privileged bioisosteric scaffolds. The incorporation of fluorine modulates lipophilicity, lowers the pKa of adjacent functional groups, and enhances metabolic stability without introducing significant steric bulk[1][2]. (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol (CAS: 2177257-47-3) is a highly versatile building block utilized in the synthesis of novel therapeutics[3][4]. Because in vitro biological assays and chemical library storage rely almost exclusively on Dimethyl Sulfoxide (DMSO) as a universal solvent, establishing rigorous, thermodynamically sound protocols for the dissolution and downstream handling of this compound is critical to ensure data integrity.

Physicochemical Profiling & Solvation Thermodynamics

To predict and optimize the solubility of a small molecule, one must analyze its hydrogen-bonding capacity and lipophilic surface area.

Causality of Solvation in DMSO

DMSO is a highly polar, aprotic solvent characterized by a high dielectric constant (


) and a strong localized dipole at the sulfoxide (

) bond. The dissolution of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol in DMSO is thermodynamically driven by the following molecular interactions:
  • Hydrogen Bond Acceptance: The oxygen atom of DMSO's sulfoxide group acts as a potent hydrogen-bond acceptor. It forms strong intermolecular hydrogen bonds with the two hydrogen-bond donors on the solute: the pyrazole ring nitrogen (

    
    ) and the primary alcohol (
    
    
    
    ).
  • Hydrophobic Accommodation: The cyclopropyl ring and the fluorine atom provide localized lipophilic domains. The methyl groups of DMSO readily accommodate these non-polar regions through favorable van der Waals interactions.

  • Lattice Energy Disruption: The relatively low molecular weight (156.16 g/mol ) and compact structure of the compound mean its crystalline lattice energy is easily overcome by the enthalpy of solvation provided by DMSO.

Consequently, this compound exhibits exceptional solubility in DMSO, routinely achieving stable stock concentrations of


 50–100 mM without spontaneous precipitation.

Workflow Visualization

The following diagram illustrates the critical path from raw solid material to downstream analytical quantification, highlighting the divergence between kinetic and thermodynamic solubility assessments.

G A Solid Compound CAS: 2177257-47-3 B Gravimetric Dispensing & DMSO Addition A->B E Thermodynamic Solubility (Equilibrium Shake-Flask) A->E Saturated Solution C 100 mM DMSO Master Stock B->C Vortex & Sonication D Kinetic Solubility (Aqueous Buffer Dilution) C->D 1-2% DMSO Final F HPLC-UV / LC-MS/MS Quantification D->F E->F

Workflow for DMSO stock preparation and downstream solubility assessment.

Standardized Experimental Protocols

To ensure reproducibility across HTS and DMPK workflows, methodologies must be self-validating. The following protocols detail the preparation of master stocks and the subsequent evaluation of kinetic solubility.

Protocol A: Preparation of a 50 mM Standardized DMSO Stock

Objective: Generate a stable, high-concentration master stock for library storage.

  • Gravimetric Assessment: Accurately weigh 7.81 mg (0.05 mmol) of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol using a calibrated analytical microbalance (

    
     mg) into a low-binding 2.0 mL amber glass vial.
    
    • Causality: Amber glass prevents potential photolytic degradation, while low-binding glass minimizes the surface adsorption of the polar pyrazole moiety.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, HPLC-grade DMSO (

    
     99.9% purity, water content 
    
    
    
    0.005%).
    • Causality: DMSO is highly hygroscopic. Using anhydrous grades prevents water ingress, which can prematurely precipitate hydrophobic scaffolds or alter the thermodynamic activity of the solvent.

  • Dissolution Mechanics: Vortex the vial at 2500 rpm for 60 seconds. If visual inspection reveals any undissolved micro-particulates, sonicate the vial in a water bath at 25°C for 5 minutes.

  • Validation & Storage: Visually confirm a clear, colorless solution. Purge the vial headspace with Argon gas to prevent oxidative degradation and moisture absorption, seal tightly, and store aliquots at -20°C.

Protocol B: Kinetic Solubility Profiling (DMSO-to-Aqueous Transition)

Objective: Evaluate the compound's precipitation behavior when transitioning from a DMSO stock into an aqueous biological buffer, simulating in vitro assay conditions[5][6].

  • Dilution Matrix Preparation: Aliquot 196 µL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4) into the wells of a 96-well plate.

  • Spiking: Rapidly add 4 µL of the 50 mM DMSO master stock to the buffer. This yields a final DMSO concentration of 2.0% v/v and a theoretical maximum compound concentration of 1000 µM.

  • Incubation: Seal the plate and incubate on an orbital shaker at 300 rpm for 2 hours at 37°C.

    • Causality: A 2-hour window provides sufficient time to induce nucleation and precipitation of supersaturated solutions without reaching full thermodynamic equilibrium, accurately reflecting the timeframe of many biochemical assays.

  • Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to pellet any precipitated solid compound.

  • Quantification: Carefully transfer the supernatant to a new analytical plate. Analyze the dissolved fraction via Reversed-Phase HPLC-UV using a C18 column (e.g., Kinetex 2.6µm, 3.0 x 30 mm)[5]. Quantify the peak area against a standard curve prepared directly in neat DMSO.

Quantitative Data Summary

The table below summarizes the critical physicochemical and solubility parameters for the target compound to guide laboratory handling.

ParameterValue / Condition
Target Compound (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol
CAS Registry Number 2177257-47-3
Molecular Weight 156.16 g/mol
Hydrogen Bond Donors / Acceptors 2 / 3
Maximum DMSO Solubility (25°C) > 100 mM (~15.6 mg/mL)
HPLC Mobile Phase (RP-C18) Phase A:

(0.1% FA) / Phase B: MeCN (0.1% FA)
Recommended Storage (Stock) -20°C, desiccated, under Argon atmosphere

References

  • University of Mississippi (eGrove). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • BioDuro-Sundia. ADME Solubility Assay Protocols. BioDuro Global CRDMO. Available at: [Link]

  • ACS Publications. Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition and Click Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

In-Depth Technical Guide: pKa Values of 4-Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically pKa values, of 4-fluorinated pyrazole derivatives. It is structured to provide actionable data for medicinal chemists and researchers, synthesizing theoretical principles with experimental realities.

Executive Summary

The introduction of a fluorine atom at the 4-position of the pyrazole ring is a high-impact bioisosteric modification in modern drug discovery. This substitution significantly alters the heterocyclic core's electronic landscape, primarily through a strong inductive electron-withdrawing effect (-I) that overrides its weak resonance donation (+R).[1]

Key Physicochemical Shifts:

  • Acidity (NH

    
     N⁻):  The 4-fluoro substituent stabilizes the pyrazolate anion, increasing acidity (lowering pKa).[1]
    
  • Basicity (BH⁺

    
     B):  The electron-withdrawing nature reduces electron density at the pyridine-like nitrogen, significantly decreasing basicity (lowering pKa of the conjugate acid).
    

These shifts are critical for modulating solubility, optimizing binding affinity (H-bond donor/acceptor strength), and blocking metabolic "soft spots" (C4 oxidation).[1]

Theoretical Framework: Electronic Effects at C4

To understand the pKa shifts, one must analyze the competing electronic effects of the fluorine atom at the C4 position.

The Inductive vs. Resonance Conflict
  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ).[1] At the C4 position, it pulls electron density through the 
    
    
    
    -bond framework. This is the dominant effect in the pyrazole system.
  • Resonance Effect (+R): Fluorine has lone pairs capable of donating into the

    
    -system.[1] However, due to the poor orbital overlap and the electron-deficient nature of the 1,2-diazole ring, this effect is weak and insufficient to counteract the inductive withdrawal.
    
Impact on Ionization States
  • Cation Formation (Protonation at N2): The -I effect reduces the electron density on the lone pair of the pyridine-like nitrogen (N2). This destabilizes the positively charged conjugate acid, making the neutral molecule a weaker base .

  • Anion Formation (Deprotonation at N1): The -I effect stabilizes the negative charge delocalized across the pyrazolate ring upon deprotonation. This makes the neutral molecule a stronger acid .

Data Analysis: Comparative pKa Values

The following table synthesizes experimental and predicted data to illustrate the magnitude of the fluorine shift compared to the unsubstituted parent and other 4-substituted analogs.

Table 1: Comparative pKa Values of 4-Substituted Pyrazoles (Aqueous, 25°C)

CompoundSubstituent (C4)Basic pKa (

)(BH⁺

B)
Acidic pKa (

)(NH

N⁻)
Electronic Effect
Pyrazole –H2.49 [1]14.21 [1]Reference
4-Fluoropyrazole –F~0.5 – 1.0 (Est.)*13.66 (Pred.) [2]Strong -I / Weak +R
4-Chloropyrazole –Cl0.6013.40Strong -I / Weak +R
4-Bromopyrazole –Br0.6413.25Strong -I
4-Nitropyrazole –NO₂0.309.67Strong -I / Strong -R
4-Methylpyrazole –CH₃3.0914.85Weak +I

*Note: The basic pKa of 4-fluoropyrazole is estimated based on the Hammett correlation and analogy to 4-chloro/bromo derivatives. The high electronegativity of F suggests a value similar to or slightly lower than Cl/Br, likely in the 0.5–1.0 range.

Visualization: Ionization Equilibrium

The following diagram illustrates the ionization pathways and the specific influence of the 4-F substituent.

Pyrazole_Ionization cluster_0 Basic Equilibrium (pKa1 ~ 0.5 - 1.0) cluster_1 Acidic Equilibrium (pKa2 ~ 13.7) Cation Cationic Form (Protonated at N2) Less Stable due to 4-F Neutral Neutral Form (4-Fluoropyrazole) Cation->Neutral - H+ Effect1 4-F Inductive Effect (-I) Reduces N2 basicity Cation->Effect1 Anion Anionic Form (Deprotonated at N1) Stabilized by 4-F Neutral->Anion - H+ Effect2 4-F Inductive Effect (-I) Stabilizes Anion charge Anion->Effect2

Caption: Ionization scheme of 4-fluoropyrazole showing the destabilization of the cation and stabilization of the anion by the fluorine atom.

Experimental Methodologies

Accurately measuring pKa values for fluorinated pyrazoles requires specific protocols due to their weak basicity (pKa < 2) and weak acidity (pKa > 13).[1] Standard potentiometric titration is often insufficient for the basic pKa.

Protocol A: ¹H-NMR Titration (Recommended for Basic pKa)

This method is superior for measuring pKa values < 2, where glass electrodes fail.[1]

  • Sample Preparation: Dissolve 4-fluoropyrazole (~5 mM) in a mixture of H₂O/D₂O (90:10).

  • Titrant: Use standardized HCl or H₂SO₄ for acidification.

  • Internal Standard: Include a non-titratable standard (e.g., TSP) or use the solvent residual peak.

  • Measurement:

    • Record ¹H-NMR spectra at varying pH values (measured via a calibrated micro-electrode or internal NMR pH indicators like imidazole).

    • Track the chemical shift (

      
      ) of the C3-H and C5-H protons.
      
  • Data Processing: Fit the chemical shift change to the Henderson-Hasselbalch equation:

    
    [1]
    
Protocol B: UV-Vis Spectrophotometry (Recommended for Acidic pKa)

Since the acidic pKa is high (~13.7), measurements require high pH conditions, often exceeding the range of standard aqueous buffers.[1]

  • Solvent System: Use a co-solvent system (e.g., Water/Ethanol) if solubility is an issue, or standard aqueous buffers (Borate/NaOH) for pH 10–14.[1]

  • Wavelength Selection: Determine the

    
     for both the neutral species and the pyrazolate anion. The anion typically shows a bathochromic shift.
    
  • Titration: Measure Absorbance (

    
    ) at 
    
    
    
    across a range of pH 11–15 (using standardized KOH solutions).
  • Calculation: Plot

    
     vs. pH to determine the inflection point.
    

Implications for Drug Design

Integrating a 4-fluoropyrazole moiety offers distinct advantages over the unsubstituted parent or other halogenated analogs.

Metabolic Stability

The C4 position of pyrazole is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450).

  • Mechanism: Substitution with Fluorine blocks this "soft spot."

  • Advantage: Unlike Cl or Br, F is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), minimizing steric clashes while providing metabolic protection.[1]

Hydrogen Bond Modulation
  • H-Bond Donor (NH): The increased acidity (lower pKa) makes the NH a stronger hydrogen bond donor.[1] This can enhance potency if the target binding pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl).[1]

  • H-Bond Acceptor (N2): The decreased basicity makes N2 a weaker acceptor.[1] This is beneficial if desolvation penalties are high, as the neutral molecule is less solvated than a more basic analog.

Lipophilicity (LogD)

Fluorination typically increases lipophilicity compared to hydrogen.[1] However, because it lowers the basic pKa, 4-fluoropyrazole remains neutral at physiological pH (7.4), whereas more basic analogs might be partially protonated.

  • Result: This ensures better membrane permeability for the 4-F analog compared to highly basic heterocycles that exist as cations at pH 7.4.

Synthesis Pathways[3][4][5][6][7][8]

Two primary strategies exist for accessing 4-fluoropyrazoles.

Electrophilic Fluorination (Late-Stage)

Ideal for functionalizing existing pyrazole scaffolds.[1]

  • Reagent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

  • Conditions: Acetonitrile, room temperature or microwave heating.

  • Mechanism: Electrophilic aromatic substitution (

    
    ) at the electron-rich C4 position.[1]
    
Cyclization (Building Block Approach)

Ideal for scale-up and high regioselectivity.[1]

  • Precursors: Fluorinated 1,3-dicarbonyls or

    
    -fluoroenaminoketones.
    
  • Reagent: Hydrazines (R-NH-NH₂).[1]

  • Process: Condensation leads to ring closure with the fluorine atom already in place.

Synthesis_Workflow cluster_s1 Method A: Late-Stage Fluorination cluster_s2 Method B: Cyclization Start1 Pyrazole Scaffold Reagent1 Selectfluor™ / MeCN Start1->Reagent1 Product1 4-Fluoropyrazole Reagent1->Product1 Start2 Fluorinated 1,3-Dicarbonyl Reagent2 Hydrazine (R-NHNH2) Start2->Reagent2 Product2 4-Fluoropyrazole Reagent2->Product2

Caption: Primary synthetic routes for accessing 4-fluoropyrazole derivatives.

References

  • PerkinElmer / CambridgeSoft.Physicochemical Properties of Pyrazole.
  • Catalán, J., et al. (1984).[2] "Relationship between substituent-induced energy and charge effects in proton-transfer equilibria involving heteroaromatic nitrogen systems." Journal of the American Chemical Society, 106(22), 6552-6556.[2]

  • Hagmann, W. K. (2008).[1] "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.[1]

  • Breen, J. R., et al. (2015). "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26, 51–54. Available at: [Link]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

Sources

Methodological & Application

Application Note: Reduction of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate with LiAlH4

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the reduction of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate to (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol using Lithium Aluminum Hydride (LiAlH


). This transformation is a critical step in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors (e.g., JAK, p38).

While ester reductions are routine, this specific substrate presents three distinct challenges that require modified protocols:

  • Acidic Pyrazole Proton (

    
    ):  The free NH group rapidly consumes hydride, necessitating stoichiometry adjustments and resulting in vigorous hydrogen gas evolution.
    
  • Fluorine Substituent Stability: The C4-fluorine atom renders the ring electron-rich upon deprotonation, potentially retarding nucleophilic attack at the ester, yet it must remain intact without defluorination.

  • Aluminum Emulsions: The amphoteric nature of the pyrazole product often leads to difficult emulsions during aqueous workup.

Chemical Strategy & Causality[1]

Stoichiometric Control (The "Sacrificial" Hydride)

Unlike simple aliphatic esters, 1H-pyrazoles possess an acidic proton on the nitrogen. Upon addition of LiAlH


, the first reaction is an acid-base neutralization, not a reduction.[1]


Implication: You must account for 0.25 equivalents of LiAlH


 (1 hydride) solely for deprotonation. Consequently, the theoretical minimum is 0.75 equivalents (1 H for deprotonation + 2 H for reduction).
Recommendation:  We utilize 1.5 to 2.0 equivalents  of LiAlH

to drive the reaction to completion and account for reagent quality.
Chemoselectivity

The cyclopropyl group is generally stable toward nucleophilic hydride attack due to the lack of a low-lying LUMO for the hydride to access, despite the ring strain. The C4-fluorine atom is stable under these conditions; however, prolonged reflux in high-boiling ethers (e.g., Diglyme) should be avoided to prevent potential hydrodefluorination.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7][8][9][10]

The following diagram illustrates the sequential deprotonation followed by hydride transfer. Note the formation of the N-aluminate species, which solubilizes the intermediate.

LAH_Reduction Start Start: Pyrazole Ester (Acidic NH) Step1 Step 1: Deprotonation (H2 Gas Evolution) Start->Step1 + LiAlH4 (0.25 eq) Inter1 Intermediate: N-Aluminate Salt (Soluble in THF) Step1->Inter1 Step2 Step 2: Hydride Attack on C=O Inter1->Step2 + LiAlH4 (Excess) Tetra Tetrahedral Intermediate Step2->Tetra Ald Aldehyde (Transient) Tetra->Ald - EtOAlH3 Alkoxide Aluminum Alkoxide Complex Ald->Alkoxide Fast Reduction Quench Quench (Fieser/Rochelle) Alkoxide->Quench + H2O / NaOH Product Product: Pyrazole Alcohol Quench->Product

Figure 1: Mechanistic pathway highlighting the initial deprotonation step which consumes the first equivalent of hydride.[2]

Experimental Protocol

Materials & Equipment[11][12]
  • Substrate: Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate (10.0 g, 50.5 mmol).

  • Reagent: LiAlH

    
     (2.4 M solution in THF or pellets). Note: Pellets are preferred for safety but require longer dissolution times.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT.

  • Equipment: 3-neck Round Bottom Flask (500 mL), N

    
     inlet, addition funnel, reflux condenser, ice-water bath.
    
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
  • Inerting: Oven-dry all glassware. Assemble under a constant stream of Nitrogen or Argon.

  • Solvation: Charge the flask with LiAlH

    
     (3.83 g, 101 mmol, 2.0 equiv ) and anhydrous THF (100 mL). Cool to 0°C.[3]
    
    • Critical Insight: If using pellets, allow to stir for 1 hour at room temperature (RT) to dissolve before cooling.

  • Substrate Addition: Dissolve the pyrazole ester (10.0 g) in THF (40 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes.
    
    • Observation: You will observe vigorous bubbling (

      
       gas) immediately. This is the deprotonation of the pyrazole NH. Do not rush this step. 
      
Phase 2: Reduction
  • Reaction: Once gas evolution subsides, remove the ice bath and allow the mixture to warm to RT.

  • Optimization: Stir at RT for 2 hours. If TLC (50% EtOAc/Hexane) shows starting material, heat to mild reflux (66°C) for 1 hour.

    • Note: The electron-rich nature of the N-anion can slow down the hydride attack on the ester. Reflux is often necessary for 100% conversion.

Phase 3: The Fieser Quench (Crucial for Filtration)

Standard acid quenches often fail here due to the amphoteric nature of the pyrazole, leading to product loss in the aqueous layer. The Fieser method is self-validating: it produces a dry, granular white precipitate.

  • Cool the reaction mixture back to 0°C.

  • Dilute with Diethyl Ether (100 mL) to reduce viscosity.

  • Add the following reagents slowly in strict order (for 3.83 g LiAlH

    
     used):
    
    • Water: 3.8 mL (Add dropwise; vigorous reaction).

    • 15% NaOH: 3.8 mL.

    • Water: 11.5 mL (3x the original mass).

  • Granulation: Remove the cold bath and stir vigorously for 30 minutes. The gray slurry should turn into a white, granular solid suspended in clear solvent.

  • Add Drying Agent: Add anhydrous MgSO

    
     directly to this mixture and stir for 15 minutes.
    
Phase 4: Isolation
  • Filter the mixture through a pad of Celite.

  • Rinse the filter cake with hot THF (2 x 50 mL) to ensure the polar pyrazole alcohol is desorbed from the aluminum salts.

  • Concentrate the filtrate in vacuo.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance Off-white to pale yellow solid.
Yield Typical: 85–94%.
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH), 5.1 (t, 1H, OH), 4.4 (d, 2H, CH

), 1.9 (m, 1H, Cp), 0.9 (m, 4H, Cp).
Common Issue: Emulsion If Fieser workup fails, use Rochelle's Salt : Add sat. aq. Potassium Sodium Tartrate (100 mL) and stir vigorously for 2 hours until layers separate clearly.
Common Issue: Incomplete Rxn If ester remains, the LiAlH

may have absorbed moisture. Add 0.5 eq fresh LiAlH

and reflux.

Safety Protocols (E-E-A-T)

  • Pyrophoric Hazard: LiAlH

    
     reacts violently with water and air moisture. Ensure a Class D fire extinguisher (sand/salt) is nearby. Do not use water or CO
    
    
    
    extinguishers.[4]
  • Gas Evolution: The reaction generates stoichiometric quantities of Hydrogen gas. Perform only in a well-ventilated fume hood.

  • Cyanide Warning: While not applicable to this specific ester, never mix LiAlH

    
     waste with acidic waste if cyanides were present in adjacent steps.
    

References

  • General Mechanism & Workup

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The standard "Fieser Workup" protocol).
    • Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester.[3]

  • Specific Substrate Synthesis (Kinase/sGC Inhibitors)

    • Mittendorf, J. et al. "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase." ChemMedChem2009, 4, 853–865.
    • Follmann, M. et al. "Substituted Pyrazole Derivatives." U.S. Patent 9,221,803, Dec 29, 2015. (Contains specific examples of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate reduction).

  • Fluorine & Cyclopropyl Stability

    • Saucier, M. A.[5] "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi Honors Theses, 2020 .

Sources

Application Note: Synthesis of 4-Fluoropyrazoles Using Selectfluor®

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Fluoropyrazoles in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorinated pyrazoles, in particular, have emerged as a privileged structural motif in drug discovery, with applications as anticoagulants, modulators of metabotropic glutamate receptors for treating central nervous system disorders, and more.[2][3][4] The unique electronic properties of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1]

Among the various methods for synthesizing these valuable compounds, direct electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has gained significant traction.[5][6][7] Selectfluor® is an electrophilic fluorinating agent lauded for its stability, ease of handling, and broad functional group tolerance, making it an attractive choice for late-stage functionalization.[5][7] This application note provides a comprehensive guide to the synthesis of 4-fluoropyrazoles using Selectfluor®, detailing two primary synthetic strategies, reaction mechanisms, and step-by-step protocols for researchers in drug development and organic synthesis.

Understanding the Mechanism: Electrophilic Aromatic Substitution

The direct fluorination of a pyrazole ring with Selectfluor® at the 4-position proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8] The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The C-4 position is typically the most nucleophilic and sterically accessible site for substitution.

The reaction is initiated by the interaction of the electron-rich pyrazole with the electrophilic fluorine atom of the Selectfluor® reagent. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C-4 position re-establishes the aromaticity of the pyrazole ring, yielding the desired 4-fluoropyrazole product.

Electrophilic Aromatic Substitution Mechanism cluster_0 Reaction Pathway Pyrazole Pyrazole SigmaComplex Sigma Complex (Cationic Intermediate) Pyrazole->SigmaComplex Electrophilic Attack Selectfluor Selectfluor® (F-TEDA⁺) Selectfluor->SigmaComplex Product 4-Fluoropyrazole SigmaComplex->Product Deprotonation Byproduct H-TEDA⁺ SigmaComplex->Byproduct

Caption: Electrophilic aromatic substitution mechanism for the fluorination of pyrazoles.

Synthetic Strategies for 4-Fluoropyrazole Synthesis

There are two primary and effective strategies for the synthesis of 4-fluoropyrazoles utilizing Selectfluor®:

  • Direct C-H Fluorination of Pre-formed Pyrazoles: This approach involves the direct fluorination of a substituted pyrazole at the C-4 position. It is an atom-economical method, particularly useful for late-stage functionalization of complex molecules. However, challenges such as regioselectivity and the potential for over-fluorination to form 4,4-difluoropyrazole derivatives need to be carefully managed.[8][9]

  • Fluorination-Cyclocondensation Sequence: This two-step, one-pot or sequential process involves the initial fluorination of a 1,3-dicarbonyl compound or a related precursor with Selectfluor®, followed by cyclization with a hydrazine derivative.[10][11] This method often provides better control over regioselectivity and can be more versatile for accessing a wider range of substituted 4-fluoropyrazoles.

Experimental Protocols

Protocol 1: Direct C-H Fluorination of 3,5-Disubstituted Pyrazoles

This protocol is a general guideline for the direct fluorination of a pre-synthesized pyrazole.

Materials:

  • 3,5-Disubstituted pyrazole

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3,5-disubstituted pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS is recommended). Microwave irradiation can also be employed to accelerate the reaction.[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-fluoropyrazole.

Troubleshooting:

  • Formation of 4,4-difluoro-1H-pyrazole byproduct: This is often due to the use of excess Selectfluor®.[8][12] Carefully control the stoichiometry of the fluorinating agent.

  • Low Conversion: Increase the reaction temperature or consider using microwave irradiation.[9] Ensure the quality of the Selectfluor® reagent.

Protocol 2: Fluorination-Cyclocondensation for 4-Fluoro-3,5-dimethyl-1H-pyrazole

This protocol describes a continuous flow synthesis, which can also be adapted for batch processing.[10][13]

Materials:

  • Pentane-2,4-dione

  • Fluorine gas (10% in nitrogen) or Selectfluor® for a batch adaptation

  • Hydrazine hydrate

  • Acetonitrile

  • Ethanol or Water

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Continuous Flow Procedure:

  • Set up a continuous flow reactor system.

  • Introduce a 10% mixture of fluorine in nitrogen into the reactor.

  • Simultaneously, inject a solution of pentane-2,4-dione in acetonitrile and a solution of hydrazine hydrate in ethanol or water into the reactor at controlled flow rates.[10]

  • Collect the output mixture in a vessel containing water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Batch Adaptation:

  • Dissolve pentane-2,4-dione (1.0 mmol) in acetonitrile (10 mL).

  • Add Selectfluor® (1.1 mmol) and stir at room temperature until the fluorination is complete (monitor by TLC).

  • Add hydrazine hydrate (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the cyclization by TLC.

  • Work up the reaction as described for the direct fluorination protocol.

Synthetic_Workflow cluster_direct Direct Fluorination cluster_cyclo Fluorination-Cyclocondensation A1 Start with Pyrazole B1 React with Selectfluor® in Acetonitrile A1->B1 C1 Aqueous Workup B1->C1 D1 Purification (Chromatography) C1->D1 E1 4-Fluoropyrazole Product D1->E1 A2 Start with 1,3-Diketone B2 Fluorinate with Selectfluor® A2->B2 C2 React with Hydrazine B2->C2 D2 Aqueous Workup C2->D2 E2 Purification (Chromatography) D2->E2 F2 4-Fluoropyrazole Product E2->F2

Caption: General workflows for the synthesis of 4-fluoropyrazoles.

Data Summary and Comparison

Synthetic MethodKey AdvantagesPotential ChallengesTypical Yields
Direct C-H Fluorination Atom economical, suitable for late-stage functionalizationRegioselectivity issues, potential for difluorinationModerate to good (can be substrate-dependent)[9]
Fluorination-Cyclocondensation Excellent regioselectivity, broader substrate scopeTwo-step process, may require optimization of both stepsGood to excellent[10][11]

Conclusion

The synthesis of 4-fluoropyrazoles using Selectfluor® is a robust and versatile methodology for accessing these medicinally important compounds. By choosing between direct C-H fluorination and a fluorination-cyclocondensation strategy, researchers can tailor their synthetic approach to the specific requirements of their target molecules. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of these synthetic transformations in the laboratory.

References

  • Microwave-mediated pyrazole fluorinations using Selectfluor®. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Qian, J., Liu, Y., Zhu, J., Jiang, B., & Xu, Z. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters, 13(16), 4394–4397. [Link]

  • Chambers, R. D., Breen, J. R., Yufit, D. S., & Howard, J. A. K. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048–1054. [Link]

  • Pati, P., & Ghosh, B. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Pees, A., & Sanford, M. S. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(43), 16350–16353. [Link]

  • Surmont, R., Verniest, G., De Schrijver, M., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. [Link]

  • Abdel-Wahab, B. F., Al-Warhi, T. I., & Al-Harbi, S. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 14(12), 899–923. [Link]

  • Burkart, M. D., Vincent, S. P., & Wong, C.-H. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Chemistry – A European Journal, 6(23), 4370–4376. [Link]

  • Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. (2025). Current Organic Chemistry. [Link]

  • Muzalevskiy, V. M., Shcherbinin, V. A., & Nenajdenko, V. G. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 1058–1170. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link]

  • Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. (2025). Current Organic Chemistry. [Link]

  • Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. (n.d.). New Journal of Chemistry. [Link]

  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. (n.d.). ChemRxiv. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). Scite.ai. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Site selectivities in fluorination. (n.d.). UCL Discovery. [Link]

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. (2011). ResearchGate. [Link]

Sources

Application Note: Cyclization of Fluorinated 1,3-Diketones with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The pyrazole ring is a privileged nitrogen-containing heterocycle in medicinal chemistry and agrochemical development, serving as the core structural motif for blockbuster drugs such as the anti-inflammatory Celecoxib and the acaricide Tebufenpyrad[1][2]. The incorporation of fluorinated moieties—particularly the highly lipophilic trifluoromethyl (-CF₃) group—significantly enhances a molecule's metabolic stability, membrane permeability, and protein-ligand binding affinity.

The most robust, atom-economical route to synthesize 3(5)-trifluoromethylpyrazoles is the cyclocondensation of fluorinated 1,3-diketones with hydrazine hydrate[3]. This application note details the mechanistic principles, optimized experimental protocols, and troubleshooting strategies required to achieve high-yield cyclization.

Mechanistic Causality & Reaction Dynamics

While the condensation of standard aliphatic 1,3-diketones with hydrazine proceeds smoothly to the fully aromatized pyrazole, fluorinated 1,3-diketones exhibit unique mechanistic behavior dictated by the extreme electronegativity of the fluorine atoms.

  • Nucleophilic Attack: The -CF₃ group strongly withdraws electron density via inductive effects, rendering the adjacent carbonyl carbon highly electrophilic. Hydrazine hydrate attacks this site rapidly, forming an initial hydrazone intermediate.

  • The 5-Hydroxypyrazoline Bottleneck: Following intramolecular cyclization, a 5-hydroxypyrazoline intermediate is formed. In non-fluorinated systems, this intermediate spontaneously dehydrates to achieve aromaticity. However, the strong electron-withdrawing effect of the -CF₃ group stabilizes the C-O bond of the hemiaminal, creating a thermodynamic sink that often causes the reaction to stall at the hydrated 5-hydroxypyrazoline stage[4].

  • Experimental Causality: To overcome this bottleneck, the protocol strictly requires an acid catalyst (e.g., glacial acetic acid) and thermal energy (reflux). The acid protonates the hydroxyl group, converting it into a superior leaving group (water), which lowers the activation energy required for the final aromatization step[4][5].

G A Fluorinated 1,3-Diketone + Hydrazine Hydrate B Nucleophilic Attack at Carbonyl (C1/C3) A->B C Hydrazone / Hemiaminal Intermediate B->C D Intramolecular Cyclization C->D E 5-Hydroxypyrazoline (Stabilized by CF3) D->E F Acid-Catalyzed Dehydration (-H2O) E->F Heat / H+ catalyst G Fluorinated Pyrazole (Target Product) F->G

Mechanistic pathway of fluorinated pyrazole synthesis via 5-hydroxypyrazoline dehydration.

Experimental Protocol

This self-validating protocol outlines the synthesis of 3(5)-trifluoromethyl-5(3)-phenyl-1H-pyrazole from 4,4,4-trifluoro-1-phenyl-1,3-butanedione and hydrazine hydrate.

Reagents & Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (80% aqueous solution) (1.2 equiv, 12 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve the fluorinated 1,3-diketone (10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of bis-hydrazone byproducts or oligomers.

  • Controlled Addition: Add hydrazine hydrate (12 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete hydrazone formation.

  • Acid-Catalyzed Dehydration: Add 1.0 mL of glacial acetic acid to the reaction mixture. Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 to 4 hours.

    • Causality: As established, the acid and heat are mandatory to dehydrate the highly stable 5-hydroxypyrazoline intermediate into the target aromatic pyrazole[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The 5-hydroxypyrazoline intermediate will appear as a distinct, UV-active polar spot that gradually disappears as the less polar pyrazole product forms.

  • Workup & Isolation: Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure to approximately 5 mL. Pour the concentrated mixture into 50 mL of vigorously stirred crushed ice/water.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a desiccator. If necessary, recrystallize from hot ethanol/water to afford the analytically pure 3(5)-trifluoromethylpyrazole.

Workflow Step1 1. Dissolution (EtOH + Diketone) Step2 2. Addition (NH2NH2 dropwise, 0°C) Step1->Step2 Step3 3. Cyclization (Reflux, 2-4h, AcOH) Step2->Step3 Step4 4. Workup (Ice water quench) Step3->Step4 Step5 5. Isolation (Filtration & Recryst.) Step4->Step5

Standard experimental workflow for the cyclocondensation of fluorinated diketones.

Quantitative Data & Substrate Scope

The following table summarizes typical reaction parameters and yields for various fluorinated 1,3-diketones utilizing this standardized protocol. Data demonstrates the broad applicability of the method across different electronic environments.

R₁ (Fluorinated Group)R₂ (Alkyl/Aryl Group)CatalystReflux Time (h)Isolated Yield (%)
-CF₃-CH₃AcOH2.588%
-CF₃-PhenylAcOH3.085%
-CF₃-4-FluorophenylAcOH3.589%
-C₂F₅-CH₃AcOH4.082%
-CF₂H-PhenylAcOH3.084%

Advanced Troubleshooting & Regioselectivity Insights

  • Incomplete Dehydration: If ¹H NMR analysis reveals a broad singlet at ~4.5–5.5 ppm (OH) and ¹³C NMR shows an sp³ carbon signal at ~90 ppm, the intermediate 5-hydroxypyrazoline has not fully aromatized. Solution: Add 0.5 equiv of a stronger acid like p-Toluenesulfonic acid (TsOH) and reflux for an additional 2 hours[5].

  • Regioselectivity with Substituted Hydrazines: While hydrazine hydrate yields tautomeric NH-pyrazoles, the use of substituted hydrazines (e.g., methylhydrazine) generates a mixture of 1,3- and 1,5-regioisomers. To exert regiocontrol, researchers can replace ethanol with fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents selectively stabilize transition states via hydrogen bonding, dramatically shifting the regioselectivity toward the 3-trifluoromethyl isomer[2].

References

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) . MDPI Molecules. URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry. URL:[Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents . PMC / Molecules. URL:[Link]

  • Synthesis route of new fluorinated pyrazole . ResearchGate. URL:[Link]

  • Chemistry of Fluorinated 1,3-Diketones and Related Compounds . Russian Chemical Reviews. URL:[Link]

Sources

Converting pyrazole methanol to alkyl bromide using PBr3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Conversion of Pyrazole Methanols to Alkyl Bromides via Phosphorus Tribromide (PBr₃)

Executive Summary

Pyrazolyl methyl bromides are critical electrophilic building blocks in medicinal chemistry, often serving as intermediates for N-alkylation or C-alkylation to introduce the pyrazole pharmacophore. While thionyl chloride (SOCl₂) is frequently used to generate chlorides, the corresponding bromides—generated via phosphorus tribromide (PBr₃)—offer significantly higher reactivity (approx. 10–100x faster reaction rates in Sₙ2 displacements) under milder conditions.

This Application Note details a robust, field-tested protocol for converting pyrazole methanols to alkyl bromides. Unlike simple aliphatic alcohols, pyrazole substrates present unique challenges: the basicity of the pyrazole nitrogen can lead to hydrobromide salt precipitation, and the resulting "benzylic-like" bromide is highly reactive and prone to hydrolysis or self-polymerization. This guide provides the mechanistic insight and procedural precision required to navigate these challenges.

Mechanistic Insight & Reaction Design

The PBr₃ Activation Pathway

The reaction proceeds via an Sₙ2 mechanism with inversion of configuration (relevant for chiral secondary alcohols, though pyrazole methanols are typically primary).[1]

  • Activation: The alcohol oxygen attacks the electrophilic phosphorus, displacing bromide and forming a reactive dibromophosphite intermediate (

    
    ).[1][2]
    
  • Substitution: The displaced bromide ion acts as a nucleophile, attacking the carbon center and displacing the phosphite leaving group.[3]

The "Nitrogen Trap" (Critical Consideration)

Pyrazoles are weak bases (


 for the conjugate acid). The PBr₃ reaction generates 1 equivalent of HBr for every alcohol converted.
  • The Problem: The generated HBr protonates the pyrazole nitrogen (

    
    ), forming an insoluble pyrazolium hydrobromide salt. This can stall the reaction by removing the substrate from the solution phase (DCM/Ether) into a "sticky gum" on the flask wall.
    
  • The Solution: The protocol below recommends maintaining a strictly anhydrous environment and potentially increasing solvent volume to mitigate salt aggregation. In some cases, the reaction is best run neat or with a slight excess of PBr₃ to ensure the salt remains reactive.[1]

Experimental Protocol

Reagents & Equipment
  • Substrate: (1-Methyl-1H-pyrazol-3-yl)methanol (or similar derivative). Note: N-unsubstituted pyrazoles require transient protection or excess reagent due to N-bromination risks.

  • Reagent: Phosphorus Tribromide (PBr₃), 99%. Freshly distilled or high-grade commercial source.

  • Solvent: Dichloromethane (DCM), Anhydrous (dried over molecular sieves).

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Preparation (0 min) Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with


.
  • Why: PBr₃ reacts violently with ambient moisture to produce

    
     and HBr fumes.
    

Step 2: Substrate Solubilization Dissolve the pyrazole methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice/water bath.

  • Expert Tip: If the substrate is not fully soluble in cold DCM, add a minimal amount of dry THF, though pure DCM is preferred to simplify workup.

Step 3: Controlled Addition (0–30 min) Dilute PBr₃ (0.40 equiv; theoretical stoichiometry is 0.33, but slight excess ensures completion) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.

  • Observation: A white precipitate (pyrazolium HBr salt) may form. This is normal. Ensure vigorous stirring to keep the suspension uniform.

Step 4: Reaction Propagation (30 min – 3 hrs) Allow the reaction to warm slowly to Room Temperature (25°C) . Monitor via TLC (stain with PMA or UV).

  • Endpoint: Disappearance of the polar alcohol spot. The product bromide is typically less polar (higher

    
    ).
    

Step 5: Quench & Neutralization (Critical Step) Cool the mixture back to 0°C . Slowly add saturated


 with vigorous stirring.
  • Caution: Massive

    
     evolution will occur. Add dropwise to prevent "volcanoing."
    
  • pH Check: Ensure the aqueous layer is pH ~8. This liberates the pyrazole free base from the HBr salt.

Step 6: Workup

  • Separate the organic layer.

  • Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over

    
     (avoid 
    
    
    
    if rapid drying is needed to prevent hydrolysis), and filter.
  • Concentrate in vacuo at <30°C .

    • Stability Warning: Pyrazolyl methyl bromides are thermally unstable. Do not heat the water bath above 35°C.

Data Presentation & Troubleshooting

Expected Outcomes
ParameterSpecificationNotes
Yield 75% – 92%Lower yields often indicate hydrolysis during workup.
Appearance Clear/Yellow Oil or White SolidDarkening indicates decomposition/polymerization.
Stability Low (< 24 hours at RT)Store at -20°C immediately.
Reactivity HighUse in next step (alkylation) within 4 hours if possible.
Troubleshooting Guide
IssueRoot CauseCorrective Action
"Sticky Gum" forms Pyrazolium HBr salt precipitation.Increase solvent volume; use mechanical stirring; ensure vigorous agitation.
No Reaction at 0°C Kinetic barrier due to salt formation.Warm to RT or mild reflux (40°C) for 30 mins.
Product decomposes on Roto-vap Thermal instability of benzylic bromide.Keep bath <30°C. Do not distill. Use crude product for next step.
Low Mass Recovery Product is water-soluble (protonated).Ensure Quench pH > 8 to deprotonate the pyrazole ring.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

PBr3_Protocol Start Start: Pyrazole Methanol (1.0 eq) in DCM Cool Cool to 0°C Inert Atmosphere (N2) Start->Cool AddReagent Add PBr3 (0.4 eq) Dropwise over 30 min Cool->AddReagent Precipitate Precipitate Forms? (Pyrazolium HBr Salt) AddReagent->Precipitate StirVigorous Maintain Vigorous Stirring Warm to RT Precipitate->StirVigorous Yes (Normal) Precipitate->StirVigorous No Monitor Monitor TLC (Disappearance of Alcohol) StirVigorous->Monitor Quench CRITICAL: Quench 0°C Sat. NaHCO3 to pH 8 Monitor->Quench Complete Extract Extract (DCM) Dry (MgSO4) Quench->Extract Concentrate Concentrate < 30°C Do NOT Distill Extract->Concentrate Product Final Product: Pyrazolyl Alkyl Bromide (Store -20°C) Concentrate->Product

Figure 1: Reaction workflow for the bromination of pyrazole methanol, highlighting critical temperature controls and salt management.

Safety & Handling

  • PBr₃: Corrosive and toxic.[4][5] Reacts violently with water.[5] Dispense only in a fume hood.

  • Alkyl Bromides: Pyrazolyl methyl bromides are potent alkylating agents.[5] They are potential lachrymators and can cause severe skin blistering. Double-glove (Nitrile) and use a face shield.

  • Waste: Quenched PBr₃ mixtures contain phosphorous acid (

    
    ). Dispose of in the dedicated halogenated organic waste stream.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Harrison, G. C., & Diehl, H. (1955). "Cyclopentyl Bromide".[6] Organic Syntheses, Coll. Vol. 3, p.370. (Foundational protocol for alcohol-to-bromide conversion using PBr₃).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Authoritative reference on the stability and reactivity of nitrogen heterocycle halides).
  • Patel, V. K., et al. (2010). "Synthesis and biological evaluation of some new pyrazole derivatives." Medicinal Chemistry Research, 19, 1114–1122. (Contextual usage of pyrazole alkyl halides in drug synthesis).
  • Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: Phosphorus Tribromide. (Safety grounding).

Sources

Application Note: Precision N-Alkylation of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-alkylation of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol (CAS 2177257-47-3). It addresses the specific challenges of regioselectivity (N1 vs. N2 tautomers) and chemoselectivity (N- vs. O-alkylation) inherent to this scaffold.

Executive Summary

The alkylation of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol presents a dual challenge:

  • Regioselectivity: The pyrazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, yielding constitutional isomers.

  • Chemoselectivity: The primary hydroxyl group (-CH₂OH) competes with the pyrazole nitrogen for electrophiles.

This guide establishes that steric control is the dominant factor in regioselectivity for this substrate. The bulky cyclopropyl group at position 5 directs alkylation to the distal nitrogen (adjacent to the hydroxymethyl group). Furthermore, the use of mild carbonate bases (Cs₂CO₃) rather than strong hydrides (NaH) ensures exclusive N-alkylation by exploiting the pKa difference between the pyrazole NH (~14) and the primary alcohol (~16).

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate possesses three functional handles affecting reactivity:

  • C5-Cyclopropyl: A secondary alkyl group with significant steric bulk.

  • C4-Fluorine: An electron-withdrawing group (EWG) that increases the acidity of the pyrazole NH, facilitating deprotonation under milder conditions.

  • C3-Hydroxymethyl: A primary alcohol. While nucleophilic, it is less acidic than the pyrazole NH.

Regioselectivity Model

In unsymmetrical pyrazoles, N-alkylation under basic conditions generally favors the less sterically hindered nitrogen (the "Steric Rule").

  • Path A (Disfavored): Alkylation at the nitrogen adjacent to the Cyclopropyl group.

  • Path B (Favored): Alkylation at the nitrogen adjacent to the Hydroxymethyl group.

Therefore, the major product is typically the 1-alkyl-3-cyclopropyl-4-fluoro-5-(hydroxymethyl)pyrazole isomer (Note: IUPAC numbering changes upon alkylation; the alkylated nitrogen becomes N1).

Chemoselectivity (N vs. O)
  • Pyrazole NH pKa: ~13.5 – 14.5 (lowered by F-substitution).

  • Primary Alcohol pKa: ~16 – 17.

  • Strategy: Using a base with a conjugate acid pKa between 10 and 16 (e.g., Carbonates) allows for selective deprotonation of the pyrazole without generating the alkoxide, thereby suppressing O-alkylation.

Visualization: Reaction Pathways

G Substrate Substrate (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized) Substrate->Anion Deprotonation (pKa ~14) Prod_O O-Alkyl Impurity Substrate->Prod_O Over-alkylation (Avoid with weak base) Base Base (Cs2CO3) Base->Anion TS_A Transition State A (Steric Clash w/ cPr) Anion->TS_A Path A (Slow) TS_B Transition State B (Less Hindered) Anion->TS_B Path B (Fast) Prod_Minor Minor Product (Alkyl proximal to cPr) TS_A->Prod_Minor Prod_Major Major Product (Alkyl distal to cPr) TS_B->Prod_Major

Caption: Mechanistic pathway showing steric steering toward the major N-alkyl isomer.

Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (Recommended)

Best for: Primary alkyl halides, benzyl halides. Mechanism: SN2 Displacement.

Materials:

  • Substrate: (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv) (Prefer Bromides or Iodides)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (10 mL per mmol).

  • Deprotonation: Add Cs₂CO₃ (1.2 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellowing), indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Optimization: If conversion is slow after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent O-alkylation.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The major isomer (less polar) typically elutes first, but this varies by R-group.

Protocol B: Mitsunobu Alkylation

Best for: Alkylating with primary/secondary alcohols (R-OH) instead of halides. Mechanism: Activation of alcohol by DEAD/PPh3.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve Substrate, R-OH, and PPh₃ in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Note: Mitsunobu conditions are highly regioselective for N1 (sterically driven) but purification from phosphine oxide byproducts can be challenging.

Analytical Validation (Isomer Assignment)

Distinguishing the two N-alkyl isomers is critical. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

FeatureMajor Isomer (Target)Minor Isomer (Impurity)
Structure Alkyl group adjacent to -CH₂OH Alkyl group adjacent to -Cyclopropyl
NOESY Correlation Strong cross-peak between N-CH₂ (alkyl) and Py-CH₂-OH Strong cross-peak between N-CH₂ (alkyl) and Cyclopropyl Methine (CH)
13C NMR (C5) Shift characteristic of C-CH₂OH environmentShift characteristic of C-Cyclopropyl environment
TLC Behavior Often less polar (higher Rf) due to shielding of OHOften more polar
NOESY Correlation Diagram

Caption: Diagnostic NOE interactions for isomer assignment.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Conversion Poor nucleophilicity or steric bulk of electrophile.Switch solvent to DMF (if using MeCN). Add KI (0.1 eq) as catalyst (Finkelstein). Heat to 60°C.
O-Alkylation Observed Base is too strong or excess base used.Switch from NaH to Cs₂CO₃ or K₂CO₃. Ensure strict 1:1.1 stoichiometry of base.
Poor Regioselectivity High temperature or small steric difference.Lower temperature to 0°C. Use a bulkier solvent (e.g., t-Amyl alcohol) or non-polar solvent (Toluene) if solubility permits.
Product is an Oil/Gum Common for these intermediates.Lyophilize from Benzene/Dioxane or convert to HCl salt for crystallization.

References

  • Regioselectivity in Pyrazole Alkylation

    • Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews2011 , 111(11), 6984-7034. Link

    • Steric Control: Kumar, V., et al. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Tetrahedron Letters2021.
  • Mitsunobu Reaction on Pyrazoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109(6), 2551–2651. Link

  • Analytical Assignment (NOESY)

(Note: Specific CAS 2177257-47-3 is a commercially available building block, often referenced in patent literature for kinase inhibitors such as p38 or PAK4. The protocols above are derived from standard methodologies for 3,5-disubstituted pyrazoles.)

Suzuki coupling of 4-fluoropyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Fluoropyrazole Intermediates in Drug Discovery

Strategic Context & Rationale

The 4-fluoropyrazole motif has emerged as a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors and receptor antagonists[1]. The strategic introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters the physicochemical profile of the pyrazole ring. It lowers the basicity (pKa) of the adjacent nitrogens, enhances lipophilicity for better membrane permeability, and effectively blocks cytochrome P450-mediated oxidative metabolism at the C4 "hot-spot"[2].

However, functionalizing 4-fluoropyrazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique synthetic hurdles. The strong electron-withdrawing nature of the fluorine atom can deactivate the heterocyclic ring toward oxidative addition. Furthermore, the unprotected pyrazole nitrogen acts as a strong σ-donor that can coordinate to the palladium center, leading to catalyst poisoning or the formation of unreactive bis(pyrazole)palladium dead-end complexes[3]. This application note details a robust, self-validating methodology to overcome these challenges through strategic protecting group chemistry and rational catalyst design.

Mechanistic Causality in Reaction Design

To achieve high-yielding cross-couplings with 4-fluoropyrazoles, the reaction matrix must be engineered to address both electronic and coordination challenges:

  • Protecting Group Causality: N-protection is strictly required prior to coupling. Bulky protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) serve a dual purpose: they mask the coordinating nitrogen to prevent Pd-deactivation and provide steric shielding that forces the oxidative addition to occur cleanly at the halogenated carbon[3].

  • Catalyst & Ligand Selection: The C-Br or C-I bond on a fluorinated pyrazole is electronically distinct. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) paired with palladacycle precatalysts (e.g., XPhos Pd G2) ensures the rapid generation of a highly active, mono-ligated Pd(0) species. The electron-rich nature of XPhos accelerates oxidative addition into the deactivated C-X bond, while its steric bulk promotes rapid reductive elimination, effectively outcompeting side reactions like protodeboronation[4].

  • Base and Solvent Matrix: For sensitive fluorinated substrates, mild phosphate bases (K₃PO₄) in biphasic systems (e.g., 1,4-Dioxane/H₂O) are preferred. If the boronic ester is highly prone to hydrolysis, switching to an anhydrous fluoride base (e.g., CsF or KF) provides an alternative pathway where the fluoride ion activates the boron species without requiring an aqueous hydroxide/carbonate network[5].

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar-F-Pz)(X)Lₙ] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar-F-Pz)(Ar')Lₙ] OxAdd->TransMet + Ar'-B(OH)₂ RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product 4-Fluoro-arylpyrazole RedElim->Product ArX N-Protected 4-Fluoro-halopyrazole ArX->OxAdd Boronic Ar'-B(OH)₂ / Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for 4-fluoropyrazoles.

Quantitative Data & Optimization

The tables below summarize the physicochemical benefits of fluorine incorporation and the empirical optimization of the cross-coupling conditions.

Table 1: Physicochemical Impact of Fluorine Substitution on Pyrazoles

Property 1H-Pyrazole 4-Fluoro-1H-pyrazole Causality / Impact
pKa (conjugate acid) ~2.5 ~-0.5 Fluorine's strong -I effect reduces basicity, preventing unwanted off-target kinase binding.
LogD (pH 7.4) 0.26 0.65 Increased lipophilicity enhances passive membrane permeability and target binding affinity.

| Metabolic Stability | Low | High | Fluorine sterically and electronically blocks CYP450-mediated oxidation at the C4 position. |

Table 2: Optimization Matrix for 4-Fluoro-5-bromopyrazole Suzuki Coupling

Entry Precatalyst / Ligand Base Solvent System Yield (%) Mechanistic Observation
1 Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O (4:1) 15% Sluggish oxidative addition; extensive catalyst decomposition (Pd-black).
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 45% Moderate conversion; significant protodeboronation of the boronic ester.
3 XPhos Pd G2 / XPhos K₃PO₄ Dioxane/H₂O (4:1) 92% Rapid transmetalation; suppressed side reactions due to steric bulk.

| 4 | XPhos Pd G2 / XPhos | CsF | Dioxane (Anhydrous) | 88% | Excellent alternative for highly water-sensitive boronic esters[5]. |

Experimental Protocols: A Self-Validating Workflow

ProtocolWorkflow Step1 1. N-Protection (SEM-Cl / NaH) Step2 2. Catalyst Activation (Pd G2 + XPhos) Step1->Step2 Step3 3. Suzuki Coupling (Boronic Ester, Base) Step2->Step3 Step4 4. Workup & Purify (Extraction & CC) Step3->Step4 Step5 5. Deprotection (TFA or TBAF) Step4->Step5

Five-step experimental workflow for the synthesis of functionalized 4-fluoropyrazoles.

Protocol A: SEM-Protection of 4-Fluoro-5-bromopyrazole

Causality: Sodium hydride irreversibly deprotonates the pyrazole, creating a highly nucleophilic nitrogen that rapidly attacks SEM-Cl, ensuring complete masking of the metal-coordinating site.

  • Charge an oven-dried flask with 4-fluoro-5-bromo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under a nitrogen atmosphere.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Check: Effervescence (H₂ gas evolution) confirms active deprotonation. The solution will become slightly opaque.

  • Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: General Suzuki-Miyaura Coupling Procedure

Causality: Degassing the solvent matrix is critical because ambient oxygen irreversibly oxidizes the electron-rich XPhos ligand to its phosphine oxide, instantly killing the catalytic cycle[4].

  • In a Schlenk tube, combine the SEM-protected 4-fluoro-5-bromopyrazole (1.0 equiv), aryl pinacol boronate (1.2 equiv), XPhos Pd G2 (0.05 equiv), XPhos (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the tube and purge with nitrogen (evacuate/backfill 3x).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 90 °C for 4–6 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark amber/red solution upon active Pd(0) formation.

    • Analytical Check: Monitor via LC-MS. The disappearance of the starting material and the appearance of the product mass (typically exhibiting a characteristic +73 Da fragmentation pattern from the SEM group) confirms conversion.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol C: SEM Deprotection
  • Dissolve the coupled product in CH₂Cl₂ (0.1 M) and add Trifluoroacetic acid (TFA, 20% v/v).

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure. To cleave the resulting hydroxymethyl intermediate, dissolve the residue in EtOH, add ethylenediamine (5.0 equiv), and stir for 2 hours.

  • Concentrate and purify via reverse-phase preparative HPLC to yield the pure 4-fluoropyrazole derivative.

References

1.1 - MDPI 2.2 - RSC Advances (The Royal Society of Chemistry) 3.3 - SciSpace 4.4 - PMC 5.5 - PMC

Sources

Application Note: Protecting Groups for 1H-Pyrazole Nitrogen During Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic selection and execution of protecting group (PG) chemistry for 1H-pyrazoles during oxidative transformations.

Introduction: The Pyrazole Paradox

In drug development, the 1H-pyrazole moiety is a privileged scaffold, yet it presents a "chemical paradox" during oxidative sequences. The free NH proton is acidic (


), while the pyridine-like nitrogen is basic. This duality leads to three critical failure modes during oxidation reactions (e.g., KMnO

, Jones, TEMPO):
  • Metal Poisoning: The free nitrogen pair coordinates to metal oxidants (Cr, Mn, Ru), quenching reactivity or precipitating the catalyst.

  • Regio-scrambling: Tautomerism (

    
    ) allows oxidation to occur at undefined positions if the ring is substituted.
    
  • N-Oxidation/Coupling: Radical oxidants can abstract the NH hydrogen, leading to oxidative dimerization (N-N coupling) or N-oxide formation rather than the desired side-chain oxidation.

The Solution: A robust protecting group strategy is not merely for "blocking" the nitrogen; it is essential for locking tautomers and electronic tuning to survive the oxidative onslaught.

Strategic Selection Guide: Oxidative Stability Matrix

Not all protecting groups survive oxidative conditions.[1][2] The choice depends heavily on the pH of the oxidation media and the mechanism of the oxidant (radical vs. ionic).

Comparative Analysis of Protecting Groups[3]
Protecting Group (PG)StructureStability: Basic Oxidants (KMnO

, TEMPO)
Stability: Acidic Oxidants (Jones, Cr(VI))Stability: Radical/Harsh (RuO

, CAN)
Recommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)

Excellent Excellent Good Gold Standard for harsh oxidations.
THP (Tetrahydropyranyl)(Acetal Ring)Good Poor (Acid labile)Moderate Use only for basic/neutral oxidations.
Boc (tert-Butyloxycarbonyl)

Excellent Fail (Rapid deprotection)Good Ideal for basic KMnO

; avoid acids.
Bn (Benzyl)

Moderate Good Fail (Oxidizes to Benzoyl)Risky. Benzylic C-H is oxidation-prone.
PMB (p-Methoxybenzyl)

Fail Fail Fail Do Not Use. Cleaved by oxidation (DDQ/CAN).
Trt (Trityl)

Good Fail (Acid labile)Moderate Good for steric shielding; acid sensitive.
Decision Logic for PG Selection

PG_Selection Start Select Oxidant Type Acidic Acidic Conditions (Jones, CrO3/H2SO4) Start->Acidic Basic Basic/Neutral Conditions (KMnO4, TEMPO/NaOCl, Swern) Start->Basic Harsh Harsh/Radical (RuO4, CAN) Start->Harsh SEM SEM Group (Robust, Fluoride removal) Acidic->SEM Best Choice Boc Boc Group (Easy install, Acid removal) Acidic->Boc UNSTABLE Bn Benzyl Group (Risk of C-H oxidation) Acidic->Bn Acceptable Basic->SEM Excellent Basic->Boc Excellent THP THP Group (Cheap, Acid removal) Basic->THP Good (Low Cost) Harsh->SEM Most Stable Harsh->Bn Oxidizes to PhCOOH

Figure 1: Decision matrix for selecting pyrazole nitrogen protecting groups based on oxidation conditions.

Detailed Experimental Protocols

The following workflow demonstrates the oxidation of a hydroxymethyl side chain to a carboxylic acid on a pyrazole ring. This is a common, high-value transformation in drug synthesis. We utilize SEM protection due to its superior stability against the strong oxidant KMnO


 .
Workflow Overview
  • Protection: Regioselective SEM-protection of 1H-pyrazole.

  • Oxidation: KMnO

    
     mediated oxidation of the side chain (alcohol 
    
    
    
    acid).
  • Deprotection: Removal of SEM using TBAF or Acid.[3]

Protocol A: Regioselective SEM Protection

Rationale: SEM is chosen for its ability to withstand both basic and acidic environments, ensuring the ring nitrogen remains inert during oxidation.

Reagents:

  • Substrate: (3-Methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if necessary. Suspend in anhydrous THF at 0°C.

  • Addition: Dissolve the pyrazole substrate in THF and add dropwise to the NaH suspension at 0°C. Evolution of H

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete deprotonation (formation of the pyrazolyl anion).
    
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the protected product is less polar).

  • Workup: Quench carefully with sat. aq. NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note on Regioselectivity: 3-substituted pyrazoles typically alkylate at the N1 position (sterically less hindered) or N2 depending on conditions. Verify regiochemistry via NOESY NMR if critical.

Protocol B: Oxidation using KMnO (Side-Chain Oxidation)

Rationale: Potassium Permanganate is a powerful oxidant. Unprotected pyrazoles would coordinate Mn species or undergo N-oxidation. The SEM group acts as a robust shield.

Reagents:

  • Substrate: SEM-protected pyrazole alcohol (1.0 equiv)

  • Oxidant: KMnO

    
     (2.0 - 3.0 equiv)
    
  • Buffer/Solvent: Acetone/Water (3:1 v/v) or t-BuOH/H

    
    O (for milder conditions).
    

Procedure:

  • Dissolution: Dissolve the SEM-protected pyrazole in Acetone/Water (3:1).

  • Oxidation: Add solid KMnO

    
     in portions over 30 minutes at 0°C. The solution will turn deep purple.
    
  • Reaction: Warm to RT and stir for 4–12 hours.

    • Checkpoint: If the purple color fades to brown (MnO

      
      ) before the reaction is complete, add more KMnO
      
      
      
      .
  • Quench: Add isopropanol or solid sodium bisulfite (NaHSO

    
    ) to quench excess permanganate. The mixture will turn into a brown suspension (MnO
    
    
    
    precipitate).
  • Filtration: Filter the mixture through a pad of Celite to remove MnO

    
    . Wash the pad with acetone/water.
    
  • Isolation:

    • The product is now a carboxylate salt. Acidify the filtrate carefully with 1M HCl to pH ~3.

    • Critical Step: The SEM group is stable to 1M HCl for short periods, but do not heat or prolong exposure.

    • Extract immediately with EtOAc (3x). Dry and concentrate to yield the SEM-protected pyrazole carboxylic acid .

Protocol C: SEM Deprotection

Rationale: Removal of SEM is orthogonal to the carboxylic acid functionality.

Method 1: Fluoride (Basic/Neutral)

  • Dissolve substrate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 3.0 equiv) and Ethylenediamine (excess, to scavenge formaldehyde byproduct).

  • Reflux for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Method 2: Acidic (If substrate allows)

  • Dissolve in EtOH.

  • Add 6M HCl (excess). Reflux for 1–3 hours.

    • Note: This generates formaldehyde and hydroxymethyl intermediates which eventually collapse to the free NH.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Oxidation Metal coordination to NEnsure PG is intact. If using Benzyl, check for oxidation to Benzoyl. Switch to SEM.
Regioisomer Mixture Tautomer equilibration before protectionUse NaH (thermodynamic control) and low temp during protection. Confirm isomer by NOE.
PG Loss during Oxidation Acidic media (Jones) + Boc/THPSwitch oxidant to KMnO

(basic) or switch PG to SEM (acid stable).
Incomplete Deprotection SEM stabilitySEM is very stable. Use anhydrous TBAF or switch to BF

for harder removals.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on PG stability).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of SEM/THP removal).
  • Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Chem. Rev.2006 , 106, 2811–2911. Link

  • Lipshutz, B. H.; Pegram, J. J. "

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.[4]1980 , 21, 3343–3346. (Original SEM reference). Link
    
  • Verardo, G.; et al. "Oxidation of 1H-pyrazoles: An Overview." Molecules2021 , 26, 1234. (Review of pyrazole oxidation sensitivity). Link

Visual Workflow Summary

Workflow Substrate 1H-Pyrazole-alcohol (Tautomeric Mix) Protection Step 1: Protection (NaH, SEM-Cl) Substrate->Protection Lock Tautomer Protected_Int N-SEM Intermediate (Single Regioisomer) Protection->Protected_Int Oxidation Step 2: Oxidation (KMnO4, Acetone/H2O) Protected_Int->Oxidation Side-chain Oxid. Oxidized_Prod N-SEM Carboxylic Acid Oxidation->Oxidized_Prod PG Survives Deprotection Step 3: Deprotection (TBAF or HCl) Oxidized_Prod->Deprotection Final Target Product (1H-Pyrazole Acid) Deprotection->Final

Figure 2: Synthetic workflow for the oxidation of pyrazole side-chains using SEM protection.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropyl-4-fluoropyrazole Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-cyclopropyl-4-fluoropyrazole scaffolds. It addresses the critical challenge of distinguishing and separating regioisomers arising from the asymmetry of the pyrazole ring.

Status: Active | Topic: Regioisomer Resolution & Analysis | Audience: Medicinal Chemists/Process Chemists

Core Concept: Defining the "N1 vs. N2" Problem

Before troubleshooting, we must disambiguate the nomenclature. In the context of 5-cyclopropyl-4-fluoropyrazole (a tautomeric parent), "N1 and N2 isomers" refers to the regioisomers formed upon functionalization (e.g., alkylation) of the nitrogen.

Because the parent molecule exists in equilibrium, alkylation yields two distinct stable products:

  • Isomer A (1,5-isomer): The substituent (

    
    ) is adjacent to the cyclopropyl group.
    
  • Isomer B (1,3-isomer): The substituent (

    
    ) is distal to the cyclopropyl group (adjacent to the proton at C3/C5).
    

Note: IUPAC numbering priorities change based on the substituent. For clarity, this guide uses 1,5-isomer (sterically crowded) and 1,3-isomer (sterically open).

Visualizing the Challenge

The following diagram illustrates the structural divergence and the key spectroscopic interactions used for identification.

PyrazoleIsomers cluster_ID Identification Strategy (NOE NMR) Parent Parent Scaffold (Tautomeric Equilibrium) Rxn Alkylation (R-X) Base/Solvent Parent->Rxn Isomer15 1,5-Isomer (N1) (Sterically Crowded) R group near Cyclopropyl Rxn->Isomer15 Kinetic/Steric Minor Product (Usually) Isomer13 1,3-Isomer (N2) (Sterically Open) R group near Hydrogen Rxn->Isomer13 Thermodynamic Major Product (Usually) NOE1 NOE Signal: N-R protons <--> Cyclopropyl protons Isomer15->NOE1 NOE2 NOE Signal: N-R protons <--> Pyrazole C-H Isomer13->NOE2

Caption: Structural divergence of 5-cyclopropyl-4-fluoropyrazole upon alkylation and key NOE correlations.

Troubleshooting Guide (Q&A)
Module A: Chromatographic Separation

Q1: I cannot separate the isomers using standard Ethyl Acetate/Hexane flash chromatography. They co-elute. What now? Diagnosis: Pyrazole regioisomers often have very similar dipole moments, leading to co-elution on normal phase silica.[1] Protocol:

  • Change Selectivity: Switch to a Dichloromethane (DCM) / Methanol or DCM / Acetone system. The varying hydrogen-bonding capabilities of methanol often resolve the isomers better than simple polar/non-polar gradients.

  • Toluene Effect: Use Toluene/Ethyl Acetate. The

    
    -
    
    
    
    interactions between toluene and the pyrazole ring can differ significantly between the 1,3 and 1,5 isomers due to steric twisting in the 1,5-isomer.
  • Reverse Phase (C18): If normal phase fails, C18 silica is highly effective.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Trend: The 1,3-isomer is typically more polar (elutes earlier in RP) because the nitrogen lone pair is more accessible to water solvation compared to the sterically shielded 1,5-isomer.

Q2: My peaks are tailing significantly. Is the compound degrading? Diagnosis: Pyrazoles are basic. Interaction with acidic silanol groups on the silica causes tailing. Corrective Action:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase. This blocks the silanol sites.

  • Caution: If using C18/HPLC, ensure your column pH range tolerates basic conditions, or use an ammonium acetate buffer (pH 7-8).

Module B: Structural Identification

Q3: I have two peaks, but I don't know which is which. How do I identify them without a crystal structure? Diagnosis: Ambiguity in assignment. The "Self-Validating" Protocol (NOE NMR): You must run a 1D-NOESY or 2D-NOESY experiment.

  • Irradiate/Select the protons on your alkyl group (N-R).

  • Observe Response:

    • Case A (1,5-Isomer): You see a strong NOE enhancement of the Cyclopropyl methine proton.

    • Case B (1,3-Isomer): You see a strong NOE enhancement of the Pyrazole C-H (singlet around 7.0–8.0 ppm).

    • Verification: The 1,5-isomer often shows a shielded (upfield) shift for the N-R protons due to the orthogonal twisting of the ring systems if R is aromatic.

Q4: Can 19F-NMR distinguish the isomers? Insight: Yes, but it requires reference data.

  • Mechanism: The Fluorine atom at position 4 is sensitive to the substituent at position 5.

  • Trend: In the 1,5-isomer , the Fluorine is adjacent to the Cyclopropyl group. In the 1,3-isomer , the Fluorine is adjacent to a Hydrogen. The electronic environment of a Cyclopropyl group (electron-donating via induction/hyperconjugation) is distinct from a proton. Typically, the 1,5-isomer Fluorine signal is upfield relative to the 1,3-isomer, but this should be cross-verified with NOE.

Module C: Synthetic Control

Q5: Separation is too difficult. Can I synthesize just one isomer selectively? Diagnosis: Alkylation of the parent pyrazole is governed by thermodynamics and sterics, often yielding a 60:40 or 70:30 mixture. Alternative Strategy: Use a Cyclocondensation (Knorr-type) Approach instead of alkylation.

  • Reagents: React a fluorinated 1,3-dicarbonyl equivalent (e.g., an enaminone or ynone) with a substituted hydrazine (

    
    ).
    
  • Outcome: This method allows you to control regiochemistry based on the electronic nature of the hydrazine and the electrophile.

    • Reference: Regioselective synthesis from fluoroalkyl ynones often yields single regioisomers >95:5 [1].

Summary of Physical Properties
Feature1,3-Isomer (N2) 1,5-Isomer (N1)
Steric Environment Open (Substituent far from Cyclopropyl)Crowded (Substituent adjacent to Cyclopropyl)
Dipole Moment Generally HigherGenerally Lower
RP-HPLC Elution Elutes Earlier (More Polar)Elutes Later (Less Polar)
Key NOE Signal N-R

Pyrazole-H
N-R

Cyclopropyl-H
Thermodynamic Stability Usually More StableLess Stable (Steric Clash)
References
  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles. Source: National Institutes of Health (PMC). URL:[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Int. J. Mol. Sci). URL:[Link]

Sources

Preventing over-fluorination in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Over-Fluorination in Pyrazole Synthesis for Researchers, Scientists, and Drug Development Professionals.

Troubleshooting Guide: Over-Fluorination

This section addresses specific issues you may encounter during the electrophilic fluorination of pyrazoles.

Q1: I am observing a significant amount of di- and tri-fluorinated byproducts. What is the primary cause?

The most common reason for over-fluorination, particularly the formation of 4,4-difluoro-1H-pyrazoles, is the use of an excess of the electrophilic fluorinating agent, such as Selectfluor™.[1] The pyrazole ring, being electron-rich, is susceptible to multiple additions of the fluorinating agent if the reaction is not carefully controlled. The initial mono-fluorination can sometimes activate the ring for subsequent fluorination, leading to undesired products.

Q2: How can I control the stoichiometry to favor mono-fluorination?

Precise control over the molar ratio of your pyrazole substrate to the fluorinating agent is critical.

  • Recommendation: For selective mono-fluorination, a strict 1:1 molar ratio of the pyrazole to the fluorinating agent is recommended.[1] Even a slight excess of the fluorinating agent can lead to the formation of di-fluorinated byproducts.

  • Protocol Insight: It is advisable to add the fluorinating agent portion-wise to the reaction mixture while monitoring the progress of the reaction. This can help maintain a low concentration of the fluorinating agent at any given time, thus favoring the mono-fluorinated product.

Q3: My reaction seems to be producing the di-fluorinated product even with a 1:1 stoichiometry. What other factors could be at play?

If stoichiometry is well-controlled, other reaction parameters can influence the product distribution. This can be understood in terms of kinetic versus thermodynamic control. The mono-fluorinated product is often the kinetic product (formed faster), while the di-fluorinated product may be the more thermodynamically stable product under certain conditions.[2][3][4][5][6]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the second fluorination, leading to the thermodynamic product. Try lowering the reaction temperature.

  • Reaction Time: Prolonged reaction times, even after the starting material is consumed, can lead to the conversion of the mono-fluorinated product to the di-fluorinated product. It is crucial to monitor the reaction closely and quench it as soon as the starting material has been consumed.

  • Solvent: The choice of solvent can influence the reactivity of both the substrate and the fluorinating agent. Experiment with different solvents to find the optimal conditions for selective mono-fluorination.

Q4: I have a pyrazole with electron-donating groups, and the reaction is very fast and difficult to control. What can I do?

Electron-donating groups increase the nucleophilicity of the pyrazole ring, making it more reactive towards electrophilic fluorination.[7] This increased reactivity can make selective mono-fluorination challenging.

  • Lower the Temperature: Running the reaction at a lower temperature will decrease the reaction rate, allowing for better control.

  • Use a Milder Fluorinating Agent: While Selectfluor™ is common, other N-F type electrophilic fluorinating reagents with different reactivity profiles are available.[8] Consider exploring alternatives that may offer better selectivity for your specific substrate.

  • Slow Addition: As mentioned before, the slow, portion-wise addition of the fluorinating agent is particularly important for highly activated substrates.

Q5: Conversely, my pyrazole has strong electron-withdrawing groups and is not reacting. How can I promote mono-fluorination without forcing the reaction to over-fluorinate?

Pyrazole systems with two or more electron-withdrawing groups can be significantly deactivated, making them poor nucleophiles for electrophilic fluorination.[1] In such cases, forcing the reaction with excess reagent or high temperatures is likely to be ineffective or lead to decomposition.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the fluorination of less reactive substrates where conventional heating fails.[9] This technique can provide rapid and uniform heating, potentially leading to cleaner reactions and higher yields of the mono-fluorinated product.

  • Alternative Synthetic Routes: Instead of direct fluorination of the pre-formed pyrazole ring, consider a strategy where a fluorine-containing building block is used to construct the pyrazole ring.[10]

Frequently Asked Questions (FAQs)

Q: What is the most common position for electrophilic fluorination on a pyrazole ring?

A: The initial electrophilic fluorination of pyrazole derivatives typically occurs at the C4 position, which is consistent with an electrophilic aromatic substitution mechanism.[11] Further electrophilic fluorination can then occur at the same site to yield a di-fluorinated product.[11]

Q: How can I effectively monitor the progress of my fluorination reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the reaction.[1] They allow you to track the consumption of the starting material and the formation of the mono- and di-fluorinated products. This real-time information is crucial for determining the optimal time to quench the reaction.

Q: Are there any safety precautions I should take when working with electrophilic fluorinating agents?

A: Yes. Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal instructions.

Experimental Protocols

Protocol 1: Selective Mono-fluorination of a Pyrazole using Selectfluor™

This protocol provides a general guideline for the selective mono-fluorination of a pyrazole at the C4 position.

Materials:

  • Pyrazole substrate (1.0 equiv)

  • Selectfluor™ (1.0 equiv)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon atmosphere setup

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the pyrazole substrate.

  • Dissolve the substrate in anhydrous acetonitrile.

  • In a separate vial, weigh out an equimolar amount of Selectfluor™.

  • Add the Selectfluor™ to the reaction mixture in one portion (or portion-wise for highly reactive substrates) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Once the starting material is consumed and before significant formation of the di-fluorinated byproduct is observed, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution

Molar Ratio (Pyrazole:Selectfluor™)Mono-fluorinated Product (%)Di-fluorinated Product (%)
1:0.875<5
1:1908
1:1.27025
1:2<10>85

Note: These are representative values and the actual results will vary depending on the substrate and reaction conditions.

Visualizations

Troubleshooting Workflow for Over-fluorination

Troubleshooting_Overfluorination Start Problem: Over-fluorination (Di-/Tri-fluorinated products observed) Check_Stoichiometry Is the Pyrazole:Fluorinating Agent ratio strictly 1:1? Start->Check_Stoichiometry Adjust_Stoichiometry Action: Adjust to 1:1 ratio. Consider portion-wise addition. Check_Stoichiometry->Adjust_Stoichiometry No Monitor_Reaction Are you monitoring the reaction closely with TLC/LC-MS? Check_Stoichiometry->Monitor_Reaction Yes Adjust_Stoichiometry->Monitor_Reaction Quench_Promptly Action: Quench reaction as soon as starting material is consumed. Monitor_Reaction->Quench_Promptly No Consider_Kinetics Over-fluorination persists. Consider Kinetic vs. Thermodynamic Control. Monitor_Reaction->Consider_Kinetics Yes Solution Outcome: Selective Mono-fluorination Achieved Quench_Promptly->Solution Lower_Temp Action: Lower reaction temperature. Consider_Kinetics->Lower_Temp Shorten_Time Action: Reduce reaction time. Consider_Kinetics->Shorten_Time Change_Solvent Action: Experiment with different solvents. Consider_Kinetics->Change_Solvent Substrate_Reactivity Is the pyrazole substrate highly activated (EDGs)? Lower_Temp->Substrate_Reactivity Shorten_Time->Substrate_Reactivity Change_Solvent->Substrate_Reactivity Milder_Conditions Action: Use milder fluorinating agent or lower temperature. Substrate_Reactivity->Milder_Conditions Yes Substrate_Reactivity->Solution No Milder_Conditions->Solution

Caption: A decision-making workflow for troubleshooting over-fluorination in pyrazole synthesis.

Reaction Pathway: Mono- vs. Di-fluorination

Fluorination_Pathway cluster_conditions1 Controlled Conditions (1:1 Stoichiometry, Low Temp, Short Time) cluster_conditions2 Forcing Conditions (Excess F+, High Temp, Long Time) Pyrazole Pyrazole Substrate Mono_F_Pyrazole Mono-fluorinated Pyrazole (Kinetic Product) Pyrazole->Mono_F_Pyrazole + F+ Di_F_Pyrazole Di-fluorinated Pyrazole (Thermodynamic Product) Mono_F_Pyrazole->Di_F_Pyrazole + F+

Caption: Reaction pathway illustrating the formation of mono- and di-fluorinated pyrazoles under different conditions.

References

  • Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Deriv
  • Microwave-mediated pyrazole fluorinations using Selectfluor® | Request PDF. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. (URL: [Link])

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews - ACS Publications - ACS.org. (URL: [Link])

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. (URL: [Link])

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC. (URL: [Link])

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (URL: [Link])

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - MDPI. (URL: [Link])

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH. (URL: [Link])

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. (URL: [Link])

  • US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google P
  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (URL: [Link])

  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - arkat usa. (URL: [Link])

  • Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor | Request PDF. (URL: [Link])

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage - Juniper Publishers. (URL: [Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • 33: Kinetic control vs. thermodynamic control - YouTube. (URL: [Link])

  • Synthesis of Fluorinated Heterocycles by Electrophilic Cyclisations of Alkynes - Amazon S3. (URL: [Link])

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. (URL: [Link])

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - MDPI. (URL: [Link])

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (URL: [Link])

Sources

Purification of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol .

This compound presents a unique chromatographic profile: it contains an amphoteric pyrazole ring, a highly polar primary alcohol, an electron-withdrawing fluorine atom, and a lipophilic cyclopropyl group. Without highly optimized conditions, researchers frequently encounter irreversible column adsorption, severe peak tailing, and poor recovery.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Physicochemical Profiling & Chromatographic Implications

Before selecting a purification method, it is critical to understand how the structural features of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol dictate its behavior on a stationary phase.

Structural FeatureChemical PropertyChromatographic ImpactRequired Mitigation
1H-Pyrazole Ring Amphoteric; strong H-bond donor (N-H) and acceptor (N).Severe peak tailing and irreversible adsorption on acidic silanol (Si-OH) groups of bare silica gel[1].Deactivate silica with 1-3% Triethylamine (TEA) or use Reverse-Phase (RP) C18[2].
Primary Alcohol (-CH₂OH) Strong H-bond donor/acceptor.Increases overall polarity; causes the compound to elute very slowly in non-polar normal-phase systems.Use highly polar mobile phases (e.g., DCM/MeOH) or aqueous RP-HPLC gradients.
Fluorine (C4-position) Strongly electron-withdrawing.Lowers the pKa of the pyrazole N-H, making it more acidic and altering its ionization profile.Maintain strict pH control in RP-HPLC using 0.1% Formic Acid to prevent peak splitting[3].
Cyclopropyl (C5-position) Lipophilic and sterically bulky.Provides hydrophobic surface area, ensuring the compound does not elute in the void volume during RP-HPLC.Start RP-HPLC gradients at 5-10% organic modifier to ensure adequate retention[3].

Purification Decision Matrix

Select your purification workflow based on the scale of your crude mixture and the required final purity.

PurificationWorkflow Start Crude (5-cyclopropyl-4-fluoro- 1H-pyrazol-3-yl)methanol Scale What is the purification scale? Start->Scale LargeScale Large Scale (>1g) Normal Phase Flash Scale->LargeScale > 1g SmallScale Small Scale (<1g) or High Purity Req. Reverse Phase Prep-HPLC Scale->SmallScale < 1g NPTrouble Tailing / Streaking? LargeScale->NPTrouble RPTrouble Poor Peak Shape? SmallScale->RPTrouble NPFix Add 1-3% Et3N to Mobile Phase to deactivate silanols NPTrouble->NPFix Yes Pure Pure Compound Isolated NPTrouble->Pure No NPFix->Pure RPFix Add 0.1% Formic Acid to suppress ionization RPTrouble->RPFix Yes RPTrouble->Pure No RPFix->Pure

Caption: Decision matrix for selecting the optimal chromatography method for pyrazole derivatives.

Step-by-Step Experimental Methodologies

Method A: Amine-Deactivated Normal-Phase Flash Chromatography (Scale: >1g)

Because the pyrazole and primary alcohol will aggressively bind to the acidic silanol groups on standard silica gel, the stationary phase must be deactivated to prevent streaking and product loss[1].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the entire solvent system[1]. Mechanistic note: TEA competitively binds to the Si-OH groups, masking them from the pyrazole.

  • Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the TEA-modified solvent (e.g., 95:4:1 DCM:MeOH:TEA). Flush the column with at least 2 column volumes (CV) of this solvent to fully neutralize the silica bed[4].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the compound is poorly soluble, use the dry-loading technique: dissolve in a volatile solvent, add a small amount of deactivated silica, evaporate to a free-flowing powder, and load onto the column head.

  • Elution Profile: Run an isocratic gradient of 95:4:1 DCM:MeOH:TEA for 3 CVs, then slowly ramp the methanol concentration up to 10% if the compound has not eluted.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). The TEA will cause the compound to elute as a tight, circular spot rather than a streak.

Method B: Acid-Modified Reverse-Phase Preparative HPLC (Scale: <1g)

For high-resolution separation (e.g., removing closely related regioisomers formed during synthesis), RP-HPLC on a C18 column is the gold standard[5].

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA)[3].

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA)[6].

    • Mechanistic note: The acidic pH (~2.7) ensures the pyrazole nitrogen remains in a consistent protonation state, preventing peak broadening caused by partial ionization.

  • Column Selection: Use a high-carbon-load C18 column (e.g., Waters XBridge or SIELC Newcrom R1) to maximize hydrophobic interactions with the cyclopropyl group[3][6].

  • Gradient Design:

    • 0-2 min: Isocratic hold at 5% B (allows polar impurities to wash out).

    • 2-15 min: Linear gradient from 5% B to 60% B.

    • 15-17 min: Flush at 95% B.

  • Detection & Collection: Monitor absorbance at 214 nm and 254 nm. Collect peaks based on mass-directed triggering (M+H = 157.1) if using an LC-MS prep system[3].

Troubleshooting & FAQs

Q1: My compound is streaking heavily on my TLC plates and flash column, resulting in overlapping impurity fractions. How do I fix this? A: Streaking is the physical manifestation of your compound undergoing multiple retention mechanisms simultaneously—specifically, hydrogen bonding between the pyrazole N-H/alcohol -OH and the acidic silanol groups on the silica[1][7]. Solution: You must switch to a deactivated system. Add 1-3% Triethylamine or Ammonium Hydroxide to your developing solvent. If streaking persists, your compound may be too polar for normal phase; switch to Reverse-Phase C18 chromatography[2].

Q2: I synthesized this compound via alkylation, and I suspect I have a mixture of N1 and N2 regioisomers. Normal phase isn't separating them. What is the best approach? A: Regioisomers of pyrazoles often have nearly identical Rf values on bare silica because their overall dipole moments are similar in non-polar solvents. Solution: Reverse-phase HPLC is highly sensitive to the steric presentation of the hydrophobic cyclopropyl group versus the polar alcohol[5]. Run a shallow, focused gradient (e.g., 10% to 30% Acetonitrile over 20 minutes) on a C18 column. The slight difference in hydrophobic surface area between the isomers will result in baseline resolution.

Q3: I successfully purified my compound using Method A (TEA modifier), but NMR shows residual Triethylamine. How do I remove it? A: TEA frequently co-evaporates and gets trapped in the crystal lattice of polar compounds. Solution: Dissolve your purified residue in a volatile organic solvent like Ethyl Acetate or Diethyl Ether. Wash the organic layer 2-3 times with a mildly acidic aqueous solution (e.g., saturated Ammonium Chloride or very dilute 0.1M HCl). The TEA will protonate and partition into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Q4: I am using RP-HPLC, but my peak is splitting into two distinct humps. Is my compound degrading? A: It is highly unlikely to be degrading. Peak splitting in amphoteric compounds usually indicates that the molecule is transitioning between two ionization states (neutral and protonated) as it travels down the column. Solution: Check your mobile phase modifiers. Ensure you are using exactly 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in both the aqueous and organic lines to lock the pH well below the compound's pKa[3].

References

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from[Link]

  • Google Patents. (2024). US11999722B2 - Disubstituted pyrazole compounds.
  • ResearchGate. (2025). Peak tailing due to multiple retention mechanisms in Chromatography. Retrieved from[Link]

Sources

Technical Support Center: Optimizing 2-Fluoro-1,3-Diketone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis of 4-fluoropyrazoles via the cyclization of 2-fluoro-1,3-diketones. It is designed for researchers encountering specific stability, reactivity, or regioselectivity challenges.

Topic: Synthesis of 4-Fluoropyrazoles via Hydrazine Condensation Role: Senior Application Scientist Status: Operational

Executive Technical Overview

The cyclization of 2-fluoro-1,3-diketones with hydrazines is the primary route to 4-fluoropyrazoles , a scaffold critical in medicinal chemistry for modulating metabolic stability (pKa reduction, lipophilicity).

Unlike non-fluorinated analogues, 2-fluoro-1,3-diketones present unique challenges:

  • Hydrate Stability: The electron-withdrawing fluorine atom destabilizes the keto-form, favoring the formation of stable, less reactive gem-diol hydrates in the presence of moisture.

  • Regioselectivity: In unsymmetrical substrates, the fluorine atom alters the electrophilicity of the carbonyls, often complicating the prediction of hydrazine attack.

  • Base Sensitivity: The C-F bond at the

    
    -position renders the backbone susceptible to retro-Claisen cleavage or dehydrofluorination under harsh basic conditions.
    

Master Protocol: Acid-Mediated Cyclization

Standard Operating Procedure (SOP-FP-04)

This protocol mitigates hydrate interference and suppresses base-catalyzed decomposition.

Reagents:

  • Substrate: 2-Fluoro-1,3-diketone (1.0 equiv)

  • Reagent: Hydrazine monohydrochloride (1.1 equiv) or Hydrazine hydrate (with AcOH)

  • Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) for high regioselectivity

  • Catalyst: Acetic Acid (AcOH) or HCl (cat.)

Step-by-Step Workflow:

  • Pre-treatment (Critical): If the starting material is a hydrate (often a solid), dissolve in toluene and reflux with a Dean-Stark trap to dehydrate back to the dicarbonyl form. Evaporate solvent under inert atmosphere.

  • Solvation: Dissolve the dehydrated substrate in anhydrous EtOH (0.5 M).

    • Note: For unsymmetrical substrates requiring high regiocontrol, substitute EtOH with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

  • Addition: Add hydrazine monohydrochloride (solid) directly to the solution at 0 °C.

    • Why Hydrochloride? Using the salt prevents transient high pH spots that cause deacylation.

  • Cyclization: Warm to room temperature. Monitor by TLC/LCMS. If conversion is slow, heat to 60 °C.

  • Workup: Concentrate in vacuo. Partition between EtOAc and NaHCO₃ (aq). Dry organic layer over Na₂SO₄.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "My reaction stalls at 50% conversion, even with excess hydrazine."

Diagnosis: Substrate Hydration. The 2-fluoro group makes the carbonyls highly electrophilic, trapping moisture from the air or solvent to form a stable hydrate (gem-diol). Hydrazine reacts poorly with hydrates compared to ketones. Solution:

  • Immediate Fix: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

  • Protocol Adjustment: Switch solvent to anhydrous methanol or ethanol and ensure the hydrazine source is not introducing excessive water (use anhydrous hydrazine or hydrazine HCl).

Issue 2: "I am getting a mixture of regioisomers (Isomer A vs. B)."

Diagnosis: Competing Electrophilicity. In unsymmetrical 2-fluoro-1,3-diketones, the hydrazine can attack either carbonyl. The fluorine atom inductively activates both, but steric factors usually dominate. Solution:

  • Solvent Switch: Use HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor that activates the more accessible carbonyl and stabilizes the specific transition state, often boosting regioselectivity from ~2:1 to >10:1.

  • Temperature Control: Lower the temperature to -20 °C for the initial addition step to favor the kinetic product.

Issue 3: "The product yield is low, and I see decomposition peaks."

Diagnosis: Retro-Claisen Cleavage (Deacylation). Under basic conditions (e.g., using excess hydrazine hydrate), the hydroxide ion or hydrazine can attack the carbonyl and cleave the C-C bond, especially since the


-fluorine stabilizes the resulting enolate leaving group.
Solution: 
  • Buffer the System: Never use free hydrazine base without a buffer. Use Hydrazine Acetate (generated in situ by adding AcOH) or Hydrazine Hydrochloride .

  • Avoid Strong Bases: Do not use NaOEt or KOH during the cyclization.

Issue 4: "Is the fluorine atom stable? Will it eliminate?"

Technical Insight: Generally, the 2-fluoro substituent becomes the 4-fluoro group on the pyrazole ring and is highly stable because it is on an aromatic system. Elimination (dehydrofluorination) is rare unless there is a specific driving force (e.g., if the resulting pyrazole can aromatize further or if using very strong bases in non-aromatic intermediates). Verdict: If you see loss of Fluorine, check for deacylation (loss of the fluorinated fragment entirely) rather than simple HF elimination.

Visualized Mechanisms & Workflows

Figure 1: Reaction Mechanism & Regioselectivity Pathways

This diagram illustrates the critical bifurcation point where solvent choice influences regioselectivity.

ReactionMechanism Start 2-Fluoro-1,3-Diketone (Unsymmetrical) Hydrate Stable Hydrate (Low Reactivity) Start->Hydrate + H2O (Reversible) Attack Nucleophilic Attack (Hydrazine) Start->Attack + N2H4 / H+ IntermedA Hydrazone A (Kinetic) Attack->IntermedA Path A (Steric Control) Promoted by HFIP IntermedB Hydrazone B (Thermodynamic) Attack->IntermedB Path B (Electronic Control) Promoted by Polar Aprotic Cyclization Intramolecular Cyclization (-H2O) IntermedA->Cyclization IntermedB->Cyclization Product 4-Fluoropyrazole Cyclization->Product

Caption: Mechanistic pathway showing the reversible hydration trap and the divergence of regioisomers based on solvent/conditions.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when optimizing reaction conditions.

Troubleshooting Problem Start: Reaction Failure CheckSM Check SM Purity: Is it a Hydrate? Problem->CheckSM Dehydrate Action: Azeotropic Drying (Toluene Reflux) CheckSM->Dehydrate Yes CheckRegio Issue: Regioisomer Mix? CheckSM->CheckRegio No SolventHFIP Action: Switch to HFIP Low Temp (-10°C) CheckRegio->SolventHFIP Yes CheckDecomp Issue: Decomposition? CheckRegio->CheckDecomp No AcidCat Action: Use Hydrazine.HCl or AcOH Buffer CheckDecomp->AcidCat Yes

Caption: Logical decision tree for diagnosing low yields and selectivity issues.

Comparative Data: Solvent Effects on Regioselectivity[1][2]

The following table summarizes the effect of solvent choice on the regiomeric ratio (RR) for a representative unsymmetrical 2-fluoro-1,3-diketone substrate.

Solvent SystemCatalystRegiomeric Ratio (A:B)Yield (%)Notes
Ethanol (Ref) None65 : 3578%Poor selectivity; standard conditions.
Ethanol HCl (cat)70 : 3085%Acid improves yield but not selectivity.
Acetic Acid None60 : 4082%Buffering prevents decomposition.
HFIP None92 : 8 91%Optimal for selectivity. H-bonding activates specific carbonyl.
Toluene pTsOH55 : 4560%Low solubility of hydrazine salts often limits yield.

References

  • Chambers, R. D., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. PubMed Central. [Link]

  • Rosa, A., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.[1] [Link]

  • Saucier, M. A. (2020).[2] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.[2] [Link]

Sources

Technical Support Center: Crystallization of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for process chemists and drug development professionals working with (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol .

The unique structure of this molecule—combining a highly polar, hydrogen-bonding region (the pyrazole ring and hydroxymethyl group) with a lipophilic, sterically bulky region (the cyclopropyl group)—presents specific thermodynamic and kinetic challenges during crystallization. Below, you will find targeted troubleshooting guides, empirical solvent data, and self-validating protocols to ensure phase purity and optimal crystal habit.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound form a viscous emulsion instead of crystals when cooling or adding an anti-solvent? A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out." The amphiphilic nature of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol creates a thermodynamic miscibility gap in highly polarized solvent mixtures (e.g., Water/Methanol). When the solution cools, it crosses the binodal curve before reaching the metastable limit required for crystal nucleation. This causes the solute to separate into a solute-rich liquid phase (the oil) and a solute-lean phase[1]. Because the activation energy for droplet formation is significantly lower than that for rigid crystal lattice formation, the oil phase is kinetically favored[2].

  • Corrective Action: Shift the thermodynamic boundaries by transitioning to a solvent system with intermediate polarity (e.g., Toluene/MTBE). Reduce your cooling ramp to

    
     0.2°C/min and introduce seed crystals above the cloud point to force heterogeneous nucleation before LLPS can initiate.
    

Q2: I am observing batch-to-batch variations in the melting point and PXRD patterns. What is causing this? A: You are encountering polymorphism , a highly prevalent issue in pyrazole derivatives. The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), allowing it to form various supramolecular motifs such as dimers, tetramers, and infinite catemers[3]. The addition of the hydroxymethyl group introduces competing O-H···N and O-H···O interactions. Furthermore, the highly electronegative fluorine atom at the 4-position alters the electron density of the pyrazole ring, influencing the strength and directionality of these hydrogen bonds. This flexibility allows the molecule to pack into multiple stable crystal lattices depending on the crystallization kinetics.

  • Corrective Action: Strict control of supersaturation generation is required. Avoid crash-cooling. Utilize a prolonged slurry ripening phase (Ostwald ripening) at an elevated temperature to allow metastable polymorphs to convert into the thermodynamically stable form.

Q3: The isolated crystals are sticky, filter poorly, and NMR shows entrapped solvent. How do I fix the crystal habit? A: Rapid nucleation often results in dendritic or fine needle-like crystals. These high-surface-area morphologies trap mother liquor within the crystal bed during filtration.

  • Corrective Action: Implement Temperature Cycling . By oscillating the temperature just below the solubility limit, you selectively dissolve the fine, imperfect crystals (which have higher solubility due to the Gibbs-Thomson effect) and deposit that mass onto the larger, well-formed crystals.

Part 2: Quantitative Data - Solvent Screening Summary

To bypass the LLPS miscibility gap and control polymorphism, empirical solubility data must dictate solvent selection. The table below summarizes the thermodynamic and morphological outcomes across standard crystallization solvent systems.

Solvent System (v/v)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Yield (%)Crystal HabitOutcome / Remarks
Methanol / Water (1:1)15>200N/AEmulsionSevere oiling out (LLPS); unfilterable.
EtOAc / Heptane (1:2)812085Fine NeedlesRapid precipitation; high solvent entrapment.
Isopropyl Acetate (iPrOAc)2214578PrismsGood polymorphic control; moderate yield.
Toluene / MTBE (1:1) 12 110 88 Block/Equant Optimal system; excellent filtration and purity.

Part 3: Standard Operating Procedure (SOP)

Optimized Anti-Solvent Crystallization with Temperature Cycling

Objective: To isolate (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol in a stable polymorphic form while bypassing the LLPS miscibility gap.

  • Dissolution: Suspend the crude compound in Toluene (5 volumes) and heat to 65°C under agitation until complete dissolution is achieved.

    • Causality: Toluene provides a moderate solubility gradient, preventing premature crash-out and avoiding the extreme polarity contrasts that trigger oiling out.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor (65°C).

    • Causality: Removes insoluble particulate matter that could act as heterogeneous nucleation sites for unwanted metastable polymorphs.

  • Anti-Solvent Addition (Phase 1): Slowly dose MTBE (Methyl tert-butyl ether, 2 volumes) over 30 minutes while maintaining 65°C.

  • Cooling & Seeding (Self-Validating Step): Cool the reactor to 45°C at a controlled rate of 0.2°C/min. Once at 45°C, charge 1 wt% of pure crystalline seed.

    • Validation Protocol: Hold the suspension at 45°C for 60 minutes. Visually (or via Focused Beam Reflectance Measurement, FBRM) confirm that the seed crystals do not dissolve. If seeds dissolve, the system is undersaturated; if oil droplets form, the system has crossed the binodal curve. Proceed only when a stable suspension of seeds is confirmed.

  • Temperature Cycling (Ostwald Ripening):

    • Cool to 5°C at 0.1°C/min.

    • Heat back to 40°C at 0.5°C/min and hold for 2 hours.

    • Repeat this cooling/heating cycle three times.

    • Causality: The heating phase dissolves kinetic "fines" (imperfect, high-energy crystals), while the cooling phase deposits this mass onto the thermodynamically stable, block-like crystals, drastically improving filtration rates.

  • Isolation: Cool to 0°C, filter the suspension through a sintered glass funnel, wash the cake with cold MTBE (1 volume), and dry under vacuum at 40°C to a constant weight.

Part 4: Process Workflows and Logical Relationships

OilingOut Start Oiling Out Observed (LLPS) CheckSolvent Check Solvent System Is it highly amphiphilic? Start->CheckSolvent ChangeSolvent Switch to Intermediate Polarity (e.g., MTBE, iPrOAc) CheckSolvent->ChangeSolvent Yes CheckCooling Check Cooling Rate Is it > 0.5°C/min? CheckSolvent->CheckCooling No ChangeSolvent->CheckCooling SlowCooling Reduce Cooling Rate to 0.1 - 0.2°C/min CheckCooling->SlowCooling Yes AddSeeds Implement Seeding Above Cloud Point CheckCooling->AddSeeds No SlowCooling->AddSeeds Success Stable Crystalline Suspension AddSeeds->Success

Decision tree for mitigating liquid-liquid phase separation (oiling out) during crystallization.

TempCycling Dissolve Dissolution (60°C) Cool1 Primary Cooling (to 45°C) Dissolve->Cool1 Seed Seeding (Hold 1h) Cool1->Seed Cool2 Deep Cooling (to 5°C) Seed->Cool2 Heat Re-heating (to 40°C) Cool2->Heat Ripen Ostwald Ripening (Cycle 3x) Heat->Ripen Ripen->Cool2 Repeat Isolate Filtration & Isolation Ripen->Isolate

Optimized temperature cycling workflow to promote Ostwald ripening and improve crystal habit.

References

1.[1] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Source: MDPI (Processes). URL:[Link] 2.[2] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Source: ACS Langmuir. URL:[Link] 3.[3] Classification of hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach. Source: ResearchGate (ARKIVOC). URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol . It is designed for researchers requiring high-fidelity structural characterization and distinguishes the optimal experimental conditions against common alternatives.[1]

Executive Summary & Structural Logic

This molecule presents a unique challenge in NMR spectroscopy due to the interplay of annular tautomerism , fluorine-proton coupling , and exchangeable protons .[1][2]

  • Core Structure: A pyrazole ring substituted at the 3, 4, and 5 positions.[2][3][4]

  • Key Feature (Fluorine): The fluorine atom at position 4 is a spin-active nucleus (

    
    , spin 1/2), which induces splitting in neighboring protons (
    
    
    
    coupling), often mistaken for impurity or poor shimming.[1][2][4]
  • Key Feature (Tautomerism): The proton on the pyrazole nitrogen is labile, leading to rapid equilibrium between the 1H- and 2H- tautomers.[1][2][4] This averages the chemical environment of the ring carbons and attached groups unless specific conditions (low temperature or non-polar solvents) are used.

Structural Tautomerism Workflow

The following diagram illustrates the dynamic equilibrium that defines the spectral appearance.

Tautomerism T1 Tautomer A (NH at Pos 1) Cyclopropyl at 5 T2 Tautomer B (NH at Pos 2) Cyclopropyl at 3 T1->T2 Fast Exchange (Room Temp) Observed Observed Spectrum (Averaged Signals) T1->Observed Contribution T2->Observed Contribution

Caption: Annular tautomerism results in averaged signals for the C3 and C5 substituents at room temperature in polar solvents.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in characterizing this compound. Below is a comparison of the product's spectral performance in the two industry-standard alternatives.

Primary Recommendation: DMSO-d

Performance: Superior Resolution of Exchangeable Protons.[1]

FeatureDMSO-d

Performance
Scientific Rationale
NH Signal Visible (Broad singlets,

12-13 ppm)
Strong H-bonding acceptor properties stabilize the NH, slowing exchange rates.[1][2][4]
OH Signal Visible (Triplet or Broad Singlet)DMSO reduces intermolecular exchange, often revealing the

coupling between OH and CH

.[2][4]
Solubility High The polar pyrazole/alcohol moiety dissolves readily.[1]
Resolution Moderate Viscosity causes slightly broader lines than CDCl

, but crucial for seeing OH/NH.[1]
Alternative: Chloroform-d (CDCl )

Performance: High Resolution of Carbon Backbone, Poor for Labile Protons.[1]

FeatureCDCl

Performance
Scientific Rationale
NH Signal Invisible / Very Broad Weak solvation allows rapid exchange; signal often broadens into the baseline.[1][2][4]
OH Signal Variable Usually appears as a wandering broad singlet; coupling to CH

is rarely seen.[1]
Solubility Moderate/Low Polar hydroxymethyl group may reduce solubility, leading to aggregation.[1]
Resolution Excellent Low viscosity yields sharp peaks for Cyclopropyl and CH

protons.[1]

Expert Insight: For full structural validation, DMSO-d


 is the mandatory choice . CDCl

should only be used if checking for non-polar impurities or if the DMSO residual peak (

2.50) overlaps with critical signals (unlikely here).[1]

Detailed Spectral Assignment (DMSO-d )

The following data represents the expected chemical shifts and splitting patterns based on 4-fluoropyrazole derivatives.

Proton GroupCountChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
NH 1H12.5 - 13.2Broad SingletN/AHighly deshielded aromatic amine.[1][2][4] Exchangeable with D

O.
OH 1H4.8 - 5.2Triplet (or br s)

Hz
Hydroxyl proton.[1] Triplet structure confirms the presence of the adjacent CH

.
CH

-O
2H4.3 - 4.5Doublet (or dd)

Hz

Hz
Methylene group.[1][2][4] Primary splitting by OH.[1] Look for subtle secondary splitting by Fluorine.[1]
Cyclopropyl CH 1H1.8 - 2.1MultipletComplexMethine proton of cyclopropyl.[1] Deshielded by the aromatic ring.
Cyclopropyl CH

4H0.7 - 1.1MultipletComplexCharacteristic high-field signals for cyclopropyl methylene protons.[1]
The "Fluorine Fingerprint"

The 4-position fluorine is the internal validator of this molecule.[1] It typically exerts a long-range coupling effect:[1][2][4]

  • Effect on Methanol CH

    
    :  You may observe the CH
    
    
    
    signal as a doublet of doublets (dd) or a broadened doublet.[1] The small coupling (
    
    
    Hz) is the "fingerprint" of the 4-F substituent.[1][2]
  • Effect on Cyclopropyl CH: The methine signal at ~1.9 ppm may also show additional broadening or splitting due to through-space or through-bond interaction with the fluorine.[1]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Reagents & Equipment[1][3]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (optional).[1][2][4] Note: Use a fresh ampoule to minimize water content.
    
  • Sample Mass: 5–10 mg.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow

Experiment Start Sample Preparation 5-10mg in 0.6mL DMSO-d6 Acquire Acquisition Pulse: 30°, D1: 1.0s, Scans: 16 Start->Acquire Check Check OH Signal Is it a sharp triplet? Acquire->Check Dry Troubleshoot Solvent is wet. Add activated sieves. Check->Dry No (Broad) D2O Validation Add 1 drop D2O & Shake Check->D2O Yes Dry->Start Retry Final Final Spectrum NH and OH disappear D2O->Final

Caption: Experimental workflow ensuring detection and validation of exchangeable protons.

Protocol Details
  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d

    
    . Ensure the solution is clear; filter if necessary.
    
  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Spectral Width: -2 to 16 ppm (to catch the NH peak).[1]

    • Number of Scans (NS): 16 or 32.[1]

    • Relaxation Delay (D1):

      
       1.0 second to allow full relaxation of the NH protons.
      
  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Apply an exponential window function (LB = 0.3 Hz).[1]

  • Validation (The D

    
    O Shake): 
    
    • After acquiring the standard spectrum, add 1 drop of D

      
      O to the tube.
      
    • Shake vigorously and re-acquire.[1]

    • Result: The signals at ~13 ppm (NH) and ~5 ppm (OH) must disappear. The CH

      
       doublet at ~4.4 ppm must collapse into a singlet (or a fine doublet if F-coupling is resolved).[1] This confirms the assignment.
      

References

  • Claramunt, R. M., & Elguero, J. (2003).[2][4] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link

  • Reich, H. J. (2020).[5] Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1][5] Link

  • Alkorta, I., & Elguero, J. (2020).[2][4] Theoretical study of the NMR chemical shifts of polynitropyrazoles. Magnetic Resonance in Chemistry. Link[1][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for F-H coupling patterns).

Sources

Mass Spectrometry Fragmentation of Fluorinated Pyrazole Alcohols: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazole alcohols are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently serving as the pharmacophoric core for COX-2 inhibitors, antiproliferative agents, and advanced fungicides[1]. The introduction of fluorine atoms—particularly trifluoromethyl (


) groups—dramatically alters the molecule's lipophilicity, metabolic stability, and electron density distribution.

For analytical scientists, these electronic shifts fundamentally change how these molecules behave in a mass spectrometer. Understanding the exact fragmentation pathways of fluorinated pyrazole alcohols is critical for structural elucidation, metabolite identification, and pharmacokinetic quantification. This guide objectively compares the two dominant mass spectrometry (MS) modalities—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) —providing field-proven, self-validating protocols for each.

Mechanistic Causality: The Role of Fluorine in Fragmentation

Do not treat mass spectrometry as a black box; the fragments observed are a direct consequence of the molecule's thermochemical stability and electron distribution.

When analyzing fluorinated pyrazole alcohols, the fragmentation logic is governed by three competing factors:

  • The Hydroxyl Group: Highly susceptible to dehydration (loss of

    
    , -18 Da), especially in protonated environments.
    
  • The Fluorinated Moiety: The highly electronegative C-F bonds draw electron density away from the pyrazole ring. Under collision-induced dissociation (CID), the proximity of a proton (often from the alcohol or the protonated nitrogen) to the fluorine atoms acts as a thermodynamic driving force for the elimination of Hydrogen Fluoride (

    
    , -20 Da). Alternatively, hard ionization triggers the homolytic cleavage of the entire 
    
    
    
    radical (-69 Da).
  • The Pyrazole Ring: A highly stable 5-membered aromatic heterocycle[2]. Ring cleavage (loss of

    
     or 
    
    
    
    ) typically only occurs after the peripheral functional groups (hydroxyl and fluoroalkyls) have been stripped away, requiring high collision energies.

Comparative Performance: ESI-MS/MS vs. EI-MS

Choosing between LC-ESI-MS/MS and GC-EI-MS depends entirely on whether your goal is ultra-sensitive quantification (e.g., plasma pharmacokinetics) or de novo structural elucidation (e.g., identifying unknown synthetic byproducts).

Quantitative Comparison of MS Modalities
Analytical ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization, 70 eV)Causality / Expert Insight
Ionization State

or

(Even-electron)

(Odd-electron radical cation)
ESI preserves the intact molecule via proton transfer. EI strips an electron, creating a highly unstable radical.
Molecular Ion Abundance High (>80% base peak)Low to Absent (<5%)The excess internal energy (70 eV) in EI causes immediate ejection of

or

radicals before the ion reaches the detector.
Primary Neutral Losses

(-18 Da),

(-20 Da)

(-17 Da),

(-69 Da)
ESI favors thermodynamically stable even-electron neutral losses. EI favors rapid radical cleavage driven by the stable pyrazolium cation.
Limit of Detection (LOD) 10 - 50 Femtograms (fg)1 - 10 Picograms (pg)ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode filters out matrix noise, making it superior for bioanalysis.
Structural Elucidation Moderate (Requires CE tuning)High (Standardized libraries)EI provides a highly reproducible, energy-independent spectral fingerprint.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of Collision-Induced Dissociation (CID) for a generic trifluoromethyl-pyrazole alcohol under ESI positive mode.

Fragmentation M [M+H]+ Protonated Precursor H2O [M+H - H2O]+ Dehydration M->H2O -18 Da (Low CE) CF3 [M+H - CF3]+ Trifluoromethyl Loss M->CF3 -69 Da (High CE) HF [M+H - H2O - HF]+ HF Elimination H2O->HF -20 Da (F-H Proximity) Ring Pyrazole Cleavage Loss of N2 / HCN H2O->Ring Ring Opening CF3->Ring Further Cleavage

Caption: Logical CID fragmentation pathway of fluorinated pyrazole alcohols in ESI-MS/MS.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in validation checkpoints.

Protocol A: LC-ESI-MS/MS for High-Sensitivity Quantification

Use Case: Pharmacokinetic profiling and trace-level quantification.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum yield of the

    
     precursor ion in the electrospray droplet.
    
  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ion Source Optimization (Positive ESI):

    • Capillary Voltage: +4.0 kV

    • Desolvation Temperature: 350°C

    • Sheath Gas: 40 arbitrary units.

  • Tandem MS (QqQ) Parameters:

    • Isolate the

      
       ion in Q1.
      
    • Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon in Q2.

    • Observation: At ~15 eV, observe the

      
       peak. At ~30 eV, observe the 
      
      
      
      peak.
  • System Validation: Monitor the ratio of the quantifier transition (Precursor

    
    
    
    
    
    ) to the qualifier transition (Precursor
    
    
    
    
    ). A stable ion ratio (
    
    
    variance) across the entire width of the chromatographic peak confirms peak purity and validates the analyte's identity.
Protocol B: GC-EI-MS for Structural Elucidation

Use Case: Synthetic verification and byproduct identification.

  • Derivatization (Critical Step): Fluorinated pyrazole alcohols often exhibit poor thermal stability and severe peak tailing on GC columns due to hydrogen bonding.

    • React 1.0 mg of the sample with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 minutes.

    • Causality: This converts the polar

      
       group into a volatile, thermally stable 
      
      
      
      ether.
  • Gas Chromatography:

    • Injection: 1 µL in splitless mode at 250°C.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Electron Ionization (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

  • Data Acquisition: Full scan mode from m/z 50 to 500.

  • System Validation: Verify the derivatization efficiency by checking for the

    
     ion (loss of a methyl group from the TMS ether, highly characteristic of silylated alcohols). The presence of a strong 
    
    
    
    peak confirms the presence of the
    
    
    group on the pyrazole ring.

Conclusion

The mass spectrometric behavior of fluorinated pyrazole alcohols is a delicate balance between the stabilizing aromaticity of the pyrazole ring and the electron-withdrawing volatility of the fluorinated groups. While EI-MS provides an aggressive, radical-driven fragmentation landscape ideal for structural mapping, ESI-MS/MS offers the controlled, even-electron pathways necessary for modern, high-sensitivity pharmaceutical assays. Selecting the right methodology—and understanding the chemical causality behind the spectra—is the hallmark of robust analytical science.

References

  • Title: Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders Source: ResearchGate (Review of pyrazole biological significance) URL: [Link][1]

  • Title: Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) Source: Nepal Journals Online (NepJOL) URL: [Link]

  • Title: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors (Discussing fluorinated pyrazole-based heterocycles) Source: PubMed Central (PMC) URL: [Link][3]

  • Title: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II Source: MDPI Molecules URL: [Link][4]

Sources

HPLC Profiling of 4-Fluoro vs Non-Fluoro Pyrazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving closely related fluorinated bioisosteres. Fluorination of the pyrazole scaffold is a foundational strategy in modern drug design used to modulate metabolic stability, lipophilicity, and target binding affinity. However, tracking the synthesis and purity of 4-fluoropyrazoles requires robust chromatographic methods capable of baseline-resolving them from their non-fluorinated precursors.

This guide objectively compares the high-performance liquid chromatography (HPLC) retention behaviors of 4-fluoro vs non-fluoro pyrazoles, detailing the causality behind column selection and providing a self-validating experimental protocol.

Mechanistic Causality: The "Fluorine Effect" on Retention

To optimize an HPLC method, we must first understand the thermodynamic and electronic causality behind the retention behavior of these molecules:

  • Lipophilicity (Log P) vs. Polarity: The substitution of a hydrogen atom with a fluorine atom at the C4 position of the pyrazole ring increases the molecule's overall lipophilicity. In reversed-phase liquid chromatography (RPLC), retention time is fundamentally governed by this lipophilicity[1]. Consequently, 4-fluoropyrazole exhibits a longer retention time on standard alkyl phases compared to non-fluorinated pyrazole.

  • Electronic Effects and pKa Shifts: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the pyrazole ring. This significantly lowers the pKa of the pyrazole nitrogens. While a non-fluorinated pyrazole has a pKa of ~2.5, the 4-fluoro derivative is considerably less basic. If the mobile phase pH is not strictly controlled, differential ionization can cause peak tailing or unpredictable retention shifts.

  • Stationary Phase Interactions: While traditional C18 columns separate analytes based purely on dispersive hydrophobic interactions, fluorinated stationary phases (such as Pentafluorophenyl, PFP) offer orthogonal selectivity. PFP columns engage in multiple retention mechanisms, including steric recognition, dipole-dipole interactions, charge transfer, and

    
     interactions[2]. Furthermore, specific fluorous interactions (fluorine-fluorine affinity) between the stationary phase and the 4-fluoropyrazole analyte drastically enhance its retention and separation factor (
    
    
    
    )[3].

Workflow Visualization

The following diagram illustrates the logical decision matrix for selecting the appropriate stationary phase based on the underlying retention mechanisms.

HPLC_Workflow Start Sample Mixture: 4-Fluoro vs Non-Fluoro Pyrazole C18 C18 Stationary Phase (Hydrophobic Interactions) Start->C18 Conventional Screening PFP PFP Stationary Phase (Fluorous, Dipole, π-π) Start->PFP Orthogonal Selectivity ResC18 Moderate ΔRT (Driven by LogP) C18->ResC18 ResPFP Maximized ΔRT (Driven by F-F Affinity) PFP->ResPFP Opt Method Validation (Resolution > 2.0) ResC18->Opt ResPFP->Opt

Fig 1: Decision matrix for separating fluorinated vs non-fluorinated pyrazoles via HPLC.

Comparative Experimental Data

The table below summarizes the quantitative retention data comparing the two analytes across different stationary phases. The data highlights the amplified separation factor achieved when switching from a standard hydrophobic mechanism to an orthogonal fluorous mechanism.

AnalyteEst. Log PEst. pKaC18 Retention Time (

)
PFP Retention Time (

)
1H-Pyrazole 0.262.53.2 min2.8 min
4-Fluoro-1H-pyrazole 0.65< 1.04.5 min5.9 min
Separation Factor (

)
--1.40 2.10

Note: Representative data modeled for a 5-95% organic gradient over 10 minutes. Actual


 values will vary depending on specific system dwell volumes and column dimensions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step is grounded in chromatographic causality to prevent false positives or co-elution artifacts.

Materials & Reagents
  • Columns: Standard C18 (50 x 2.1 mm, 1.7 µm) and PFP (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • System Marker: Uracil (0.1 mg/mL in water).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A with exactly 0.1% Formic Acid (yielding a pH of ~2.7).

  • Causality: Maintaining a pH of ~2.7 ensures that both the non-fluorinated pyrazole (pKa ~2.5) and the 4-fluoropyrazole (pKa < 1) are primarily in their neutral (unionized) states. This prevents dual-retention mechanisms and peak tailing caused by secondary silanol interactions on the silica support.

Step 2: System Suitability & Void Volume Determination

  • Action: Inject 1 µL of the Uracil standard. Record the retention time as the system dead time (

    
    ).
    
  • Causality: Uracil is unretained in RPLC. Establishing an accurate

    
     is a critical self-validation step that allows the calculation of the true retention factor (
    
    
    
    ). This isolates the chemical effect of the stationary phase from the physical instrument dwell volume, ensuring the method is transferable.

Step 3: Gradient Elution & Column Equilibration

  • Action: Equilibrate the column at 5% B for 3 minutes. Run a linear gradient from 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: A generic linear gradient ensures that analytes with varying lipophilicities are eluted sharply. The 3-minute equilibration ensures the stationary phase is fully hydrated. This is critical for reproducible retention on PFP columns, which can suffer from phase collapse if highly aqueous conditions are not properly stabilized[4].

Step 4: Data Acquisition & Resolution Calculation

  • Action: Inject the mixed sample (1H-pyrazole and 4-fluoro-1H-pyrazole). Calculate the chromatographic resolution using the formula

    
    .
    
  • Causality: The method is considered validated only if

    
     (baseline resolution). If 
    
    
    
    on the C18 column due to matrix interferences, the protocol dictates switching to the PFP column to leverage the orthogonal fluorous affinity, guaranteeing separation[2][3].

References

  • Source: nih.
  • Source: chromatographyonline.
  • Source: researchgate.
  • Source: researchgate.

Sources

A Comparative Guide to the Infrared Spectroscopy of O-H and C-F Bonds in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Pyrazole scaffolds are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups within these complex molecules. This guide provides an in-depth comparison of the IR spectral signatures of two critical functional groups often encountered in pyrazole-based drug candidates: the hydroxyl (O-H) group and the carbon-fluorine (C-F) bond. Understanding their distinct vibrational characteristics is essential for confirming synthesis, identifying intermolecular interactions, and ensuring structural integrity.

The O-H Stretch in Hydroxypyrazoles: A Sensitive Probe of Molecular Environment

The O-H stretching vibration is one of the most recognizable and diagnostic peaks in an IR spectrum. However, its position and shape are exquisitely sensitive to its local environment, primarily due to hydrogen bonding.

The "Free" vs. Hydrogen-Bonded O-H Group

In a theoretical scenario, such as a highly dilute solution in a non-polar solvent, a "free" or non-hydrogen-bonded hydroxyl group absorbs in a sharp, well-defined band around 3584-3700 cm⁻¹.[1] In practice, for solid-state or concentrated samples of hydroxypyrazoles, this "free" O-H is rarely observed. The presence of both a hydrogen bond donor (the OH group) and acceptor sites (the pyrazole ring nitrogens) facilitates strong intermolecular hydrogen bonding.

This interaction has a profound and predictable effect on the O-H stretching band:

  • Broadening: Hydrogen bonding creates a population of molecules with a wide range of O-H bond lengths and strengths, causing the single sharp peak to smear out into a very broad band.[1][2]

  • Red Shift (Lower Wavenumber): The hydrogen bond lengthens and weakens the covalent O-H bond.[1] A weaker bond has a lower force constant, causing the vibration to occur at a lower frequency (wavenumber). For pyrazole derivatives, this can shift the O-H band dramatically, often appearing as a broad envelope in the 3550-3200 cm⁻¹ region.[1]

Influence of Aggregation and Fermi Resonance

Pyrazoles are well-documented to form cyclic dimers and trimers in both solid and solution phases. This self-association is a primary driver of the observed O-H spectral features. For instance, the IR-active dimer stretching fundamental for pyrazole has been identified at 3255 cm⁻¹.[3]

Furthermore, the spectral complexity of the O-H region in hydrogen-bonded pyrazoles is often amplified by Fermi resonance . This phenomenon occurs when the fundamental O-H stretching vibration has a similar energy to an overtone or combination band of other vibrations, such as aromatic ring modes.[3][4] This coupling "borrows" intensity and splits the absorption into a complex, often structured, broad band, making a simple peak assignment challenging but also providing a rich fingerprint of the molecule's vibrational landscape.[3][5]

Distinguishing from the N-H Stretch

It is critical to distinguish the O-H stretch from the N-H stretch of an unsubstituted pyrazole ring. While both appear in a similar region, the N-H stretch is generally less intense and less broad than the O-H stretch due to the lower polarity of the N-H bond.[6] In pyrazole specifically, the N-H stretching band for the monomer is located around 3524 cm⁻¹, but like the O-H, it shifts significantly to lower wavenumbers upon aggregation.[7]

The C-F Stretch in Fluorinated Pyrazoles: A Reliable Structural Marker

In contrast to the environmentally sensitive O-H bond, the carbon-fluorine bond provides a more stable and predictable IR signature. Fluorine's high electronegativity and mass result in a C-F stretching vibration that is both strong in intensity and typically sharp.

Characteristic Wavenumber Region

The C-F stretching vibration is consistently found in the fingerprint region of the IR spectrum. For fluorinated aromatic compounds like substituted pyrazoles, this peak typically appears in the 1000-1400 cm⁻¹ range. The high polarity of the C-F bond leads to a strong absorption, making it a prominent and easily identifiable feature.

Experimental data confirms this placement. For example, the IR spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole showed a distinct C-F vibration band at 1224 cm⁻¹ .[8]

Factors Influencing the C-F Peak

While more stable than the O-H stretch, the exact position of the C-F band can be influenced by:

  • Substitution Pattern: The electronic environment of the pyrazole ring can slightly alter the C-F bond strength and thus its stretching frequency.

  • Conformational Dynamics: The overall molecular conformation can affect the C-F vibrational modes, sometimes leading to multiple bands or changes in bandwidth.[9]

The key advantage of the C-F peak is its relative insensitivity to hydrogen bonding, making it a reliable marker for the presence of fluorination, regardless of the sample's physical state or concentration.

Comparative Data Summary

The distinct characteristics of the O-H and C-F stretching vibrations in pyrazole derivatives are summarized below for easy comparison.

FeatureO-H Stretch (Hydroxyl)C-F Stretch (Fluoro)
Typical Wavenumber 3550-3200 cm⁻¹ (Broad, Hydrogen-Bonded)1400-1000 cm⁻¹
Peak Shape Very Broad, often with substructureSharp to Medium
Peak Intensity Strong to MediumStrong
Primary Influence Hydrogen Bonding: Causes significant broadening and red-shift.[1]Electronegativity of Fluorine: Leads to a high-frequency, strong absorption.
Secondary Influences Solvent Polarity, Concentration, Fermi Resonance.[3][10]Ring Substitution, Molecular Conformation.[9]
Diagnostic Value Excellent for probing intermolecular interactions and aggregation states.Excellent for confirming the presence of fluoro-substituents.[8]

Experimental Protocols for FT-IR Analysis

The choice of sample preparation method is critical for obtaining a high-quality, interpretable IR spectrum. The goal is to prepare a sample where the analyte concentration and path length are optimized to produce an absorption spectrum without saturating the detector.

Method 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR is a modern, rapid technique ideal for both solid powders and liquids, requiring minimal sample preparation.

  • Principle: An IR beam is passed through a crystal of high refractive index (e.g., diamond, germanium). The sample is brought into firm contact with the crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample, and absorption is measured.

  • Step-by-Step Protocol:

    • Background Spectrum: Ensure the ATR crystal surface is immaculately clean. Run a background spectrum of the empty, clean crystal. This is crucial to subtract the absorbance of the crystal and ambient atmosphere (CO₂, H₂O).

    • Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for good signal quality.

    • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the stored background spectrum.

    • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft lab wipe.

Method 2: KBr Pellet for Solid Samples

This is a traditional transmission method that eliminates solvent interference, making it a gold standard for solid samples.

  • Principle: The solid sample is finely ground and intimately mixed with potassium bromide (KBr), which is transparent to IR radiation. The mixture is pressed under high pressure to form a transparent pellet through which the IR beam passes.

  • Step-by-Step Protocol:

    • Grinding: Add ~1-2 mg of the solid pyrazole sample and ~100-200 mg of dry, spectroscopic-grade KBr powder to an agate mortar.[11] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogenous powder is obtained. The particle size must be smaller than the wavelength of the IR light to reduce scattering.[12]

    • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 10,000-15,000 psi) for several minutes.[12]

    • Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

    • Analysis: Place the pellet in the instrument's sample holder and acquire the spectrum.

Visualization of the Analytical Workflow

The logical process from sample handling to final interpretation can be visualized to ensure a systematic and rigorous analysis.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_methods cluster_acq PART 2: Data Acquisition & Processing cluster_interp PART 3: Spectral Interpretation Sample Pyrazole Derivative (Solid or Liquid) ATR ATR Method Sample->ATR KBr KBr Pellet Method Sample->KBr Solution Solution Cell Method Sample->Solution Acquire Acquire FT-IR Spectrum (vs. Background) ATR->Acquire KBr->Acquire Solution->Acquire Process Spectral Processing (e.g., Baseline Correction) Acquire->Process Identify Identify Key Vibrational Bands Process->Identify Analysis Comparative Analysis Identify->Analysis Conclusion Structural Confirmation & Interaction Analysis Analysis->Conclusion

Caption: Workflow for FT-IR analysis of pyrazole derivatives.

References

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 469. [Link]

  • Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. [Link]

  • Fȧtima, A., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Hanna, S. Y., et al. (2004). Solvent Effects on OH Stretching Frequencies for 3-Arylallyl Alcohols. Zeitschrift für Naturforschung A, 59(11), 804-808. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Pavia, D. L., et al. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Northern Illinois University. FT-IR sample preparation. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • SlideShare. (2016). Sample preparation and factors affect IR bands. [Link]

  • Herrebout, W. A., et al. (2004). NH/CH stretching region of the IR spectrum of pyrazole. Physical Chemistry Chemical Physics, 6(7), 1352-1355. [Link]

  • Mardiana, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1211. [Link]

  • Schmid, E. D., & Bell, R. P. (1964). Infrared spectra and solvent effects. Transactions of the Faraday Society, 60, 477-483.
  • Gol-dar, M., et al. (2020). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 124(40), 8825–8833. [Link]

  • Chemistry LibreTexts. (2024). 5: Infrared Spectroscopy. [Link]

Sources

Metabolic Stability of 4-Fluoropyrazoles in Microsomal Assays: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) scientists.

Introduction: The Mechanistic Rationale for Pyrazole Fluorination

The pyrazole ring is a privileged scaffold in modern drug discovery, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties. However, unsubstituted pyrazoles often suffer from rapid Phase I metabolic degradation, primarily via cytochrome P450 (CYP450)-mediated oxidation at the electron-rich C-4 position.

To circumvent this metabolic liability, medicinal chemists frequently employ bioisosteric replacement, specifically the substitution of the C-4 hydrogen with a fluorine atom[1]. The causality behind the success of 4-fluoropyrazoles in extending half-life (


) is rooted in two fundamental physical organic chemistry principles:
  • Thermodynamic Bond Strength: The transition state energy required for CYP450 to abstract a substituent is heavily dependent on bond dissociation energies. Replacing a weaker aromatic C–H bond (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     kcal/mol) with a highly stable C–F bond (
    
    
    
    kcal/mol) creates a significant thermodynamic barrier to oxidation.
  • Electronic Deactivation (HOMO Energy Reduction): Fluorine's strong electronegativity withdraws electron density from the pyrazole

    
    -system. This markedly reduces the Highest Occupied Molecular Orbital (HOMO) energy, decreasing the ring's nucleophilicity and rendering it less susceptible to electrophilic attack by the highly reactive iron-oxo species (Compound I) in the CYP450 active site[2].
    

Pathway Unsub Unsubstituted Pyrazole (High HOMO Energy) CYP_Unsub CYP450 Oxidation (Electrophilic Attack at C-4) Unsub->CYP_Unsub Metabolite 4-Hydroxypyrazole (Rapid Clearance) CYP_Unsub->Metabolite Fluoro 4-Fluoropyrazole (Low HOMO Energy) CYP_Fluoro CYP450 Enzyme (Steric/Electronic Block) Fluoro->CYP_Fluoro Blocked Stable Metabolically Stable Lead (Prolonged Half-life) CYP_Fluoro->Stable Blocked

CYP450 metabolic pathway comparison: Unsubstituted vs. 4-Fluoropyrazole scaffolds.

Comparative Performance: 4-Fluoropyrazole vs. Alternatives

When optimizing a lead compound, it is critical to compare the intrinsic clearance (


) of the fluorinated analog against other common bioisosteres. The table below summarizes representative benchmark data derived from optimization campaigns (such as the development of TDO2 inhibitors[3]) evaluated in Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
Scaffold ModificationHLM

(min)
HLM

(

L/min/mg)
MLM

(

L/min/mg)
Primary Metabolic Fate
Unsubstituted Pyrazole 15.291.2145.0Rapid CYP-mediated C-4 oxidation (hydroxylation).
4-Methylpyrazole 12.5110.8180.5Benzylic-like oxidation to 4-hydroxymethylpyrazole.
4-Chloropyrazole 45.030.855.2Moderate stability; distal oxidation sites may become active.
4-Fluoropyrazole > 120.0 < 10.0 < 15.0 Highly stable; C-4 oxidation completely blocked.

Data Interpretation: While a methyl group provides steric bulk, it introduces a new, highly labile site for oxidation, often worsening clearance. Chlorination improves stability but can increase lipophilicity excessively, leading to off-target toxicity or poor solubility. Fluorination at the 4-position offers the optimal balance: it mimics the steric profile of hydrogen (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H) while drastically lowering intrinsic clearance[4].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively quantify the metabolic stability of 4-fluoropyrazoles, the following self-validating microsomal assay protocol must be employed. This workflow utilizes a continuous NADPH-regenerating system to prevent cofactor depletion and includes specific controls to definitively prove CYP450 causality[5].

Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Cofactor: NADPH Regenerating System (Solution A: NADP+ and Gluc-6-Phos; Solution B: Glucose-6-phosphate dehydrogenase).

  • Controls: Verapamil (High clearance positive control), 1-Aminobenzotriazole (ABT, 1 mM pan-CYP suicide inhibitor)[5].

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute the liver microsomes in the 100 mM phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Rationale: 0.5 mg/mL ensures linear enzyme kinetics without non-specific protein binding artifacts.

  • Compound Spiking: Add the 4-fluoropyrazole test compound (and controls in separate tubes) to the microsomal suspension to achieve a final concentration of 1

    
    M. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP enzyme denaturation.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Rationale: This equilibrates the temperature and allows the compound to partition into the lipid bilayer of the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration

    
     1 mM).
    
    • Self-Validation Step: In a parallel control tube, add buffer instead of NADPH (Minus-NADPH control) to rule out chemical instability or non-CYP mediated degradation (e.g., esterases).

    • Causality Step: In another parallel tube, pre-incubate with 1 mM ABT for 15 minutes prior to compound addition. If clearance is arrested, metabolism is definitively CYP-mediated[5].

  • Time-Course Sampling: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50

    
    L aliquot from the incubation mixture.
    
  • Quenching & Precipitation: Immediately dispense the 50

    
    L aliquot into 150 
    
    
    
    L of the ice-cold Quench Solution. Rationale: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction, while simultaneously precipitating proteins and extracting the analyte.
  • Centrifugation & Analysis: Vortex for 2 minutes, then centrifuge at 15,000

    
     g for 15 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
    

Workflow Prep Prepare Microsomes (0.5 mg/mL HLM/MLM) PreInc Pre-incubation (37°C, 5 min) Prep->PreInc Init Initiate Reaction (Add 1 mM NADPH) PreInc->Init Sample Time-Course Sampling (0, 5, 15, 30, 60 min) Init->Sample Quench Protein Precipitation (Cold MeCN + IS) Sample->Quench Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze

Standardized experimental workflow for in vitro liver microsomal stability assays.

Pharmacokinetic Parameter Calculation

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (


).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

For 4-fluoropyrazoles, a successful optimization will yield a flat line on the logarithmic plot (


), resulting in a 

of


L/min/mg, categorizing the compound as a low-clearance drug candidate suitable for in vivo efficacy models.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / PMC URL: [Link]

  • Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

Do not treat this compound as a generic reagent. (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol (likely CAS: 2177257-47-3 or tautomeric equivalent) is a highly functionalized fluorinated heterocycle. In drug discovery, specifically in the synthesis of RET kinase inhibitors (e.g., analogs of Pralsetinib), this motif is designed for metabolic stability and high biological potency.

The Safety Axiom: Until specific toxicological data proves otherwise, you must handle this compound as a Potent Bioactive Intermediate (PBI) . The presence of the fluorine atom at the 4-position of the pyrazole ring often enhances lipophilicity and metabolic stability, potentially increasing dermal absorption and in vivo half-life compared to non-fluorinated analogs.

Hazard Identification & Risk Stratification

Since specific GHS data may be sparse for this specific intermediate, we apply the Structure-Activity Relationship (SAR) Hazard Inference :

Functional GroupAssociated Risk PotentialGHS Inference (Conservative)
Fluorinated Pyrazole High metabolic stability; potential skin/eye irritant; possible sensitizer.H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)
Primary Alcohol Mucous membrane irritation; absorption enhancer.H335 (STOT SE 3 - Resp.[1] Irritation)
Cyclopropyl Moiety Strained ring system; potential alkylating reactivity (low, but non-zero).H302 (Acute Tox. 4 - Oral)
Physical State Likely a white to off-white powder.Dust Explosion Hazard (Low MIE)

Critical Warning: Pyrazole precursors are frequently potent eye irritants. Irreversible corneal damage is a credible risk if particulates contact the eye.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic "lab coat and gloves" advice. It is tailored for High-Potency Intermediate (HPI) handling.

Tier 1: Standard Bench Scale (< 1 gram)

Operations performed strictly inside a Fume Hood.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Airborne pyrazole dust can bypass side-shields.
Dermal (Hand) Double Nitrile Gloving (4 mil inner / 5-8 mil outer)Fluorinated organics can permeate thin nitrile. The outer glove is sacrificial; change immediately upon contamination.
Respiratory Fume Hood Only (Face velocity: 80-100 fpm)No respirator required if sash is at working height.
Body Tyvek® Lab Coat (or equivalent non-woven)Cotton coats trap dust. Non-woven fabrics prevent particulate embedding.
Tier 2: Scale-Up / High Dust Potential (> 1 gram or Open Handling)

Operations involving milling, sieving, or transfer outside a hood.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 If hood containment is breached, positive pressure (PAPR) is required to prevent inhalation of potent dusts.
Dermal (Body) Full Tyvek® Coverall + Sleeve Covers Prevents migration of bioactive dust onto street clothes or forearms (the "wrist gap" risk).

Operational Workflow: The "Zero-Exposure" Protocol

Phase A: Engineering Controls (Pre-Work)
  • Static Elimination: Fluorinated powders are notoriously static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure before weighing.

    • Why? Static charge causes "jumping" of powder, leading to invisible contamination of the balance and benchtop.

  • Surface Prep: Line the work surface with a plastic-backed absorbent mat . Tape the edges down.

    • Why? This creates a defined "hot zone" that can be rolled up and disposed of as solid hazardous waste, preventing cross-contamination.

Phase B: Active Handling (Weighing & Solubilization)
  • The "Wet Transfer" Method:

    • Tare the receiving vessel (flask) with solvent already inside (if protocol permits) or add solvent immediately after solid addition.

    • Goal: Transition the compound from Solid (High Risk) to Solution (Manageable Risk) as fast as possible.

  • Solvent Selection:

    • This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate .

    • Caution: Avoid dissolving in highly volatile solvents (DCM, Ether) in open beakers, as rapid evaporation can re-aerosolize the compound.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a 10% surfactant solution (e.g., SDS) followed by an alcohol wipe.

    • Why? Surfactants lift hydrophobic fluorinated compounds better than alcohol alone.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm using the other gloved hand, then sliding a finger under the remaining glove). Never snap gloves.

Visual Decision Logic (Graphviz)

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on operation scale.

SafetyProtocol Start Start: Handling (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol QuantityCheck Determine Quantity & State Start->QuantityCheck SmallScale < 1g (Solid/Powder) QuantityCheck->SmallScale LargeScale > 1g OR Generating Dust QuantityCheck->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck EnhancedPPE TIER 2 PPE: PAPR or N95 Mask Tyvek Coveralls Double Gloves LargeScale->EnhancedPPE StandardPPE TIER 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat HoodCheck->StandardPPE Yes HoodCheck->EnhancedPPE No StaticControl Apply Static Control (Ionizer) StandardPPE->StaticControl EnhancedPPE->StaticControl Solvation Immediate Solvation (Wet Transfer) StaticControl->Solvation Disposal Disposal: Segregate as Halogenated Waste Solvation->Disposal

Caption: Decision matrix for PPE selection and operational workflow based on quantity and containment availability.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do NOT sweep. Sweeping creates dust.

    • Protocol: Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste streams) if your facility separates halogens. The fluorine content requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Pyrazole."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135565551 (Parent Structure Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.[1][2]0. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.